Thanite
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ |
|---|---|
CAS No. |
115-31-1 |
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate |
InChI |
InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3/t9?,10-,13?/m0/s1 |
InChI Key |
IXEVGHXRXDBAOB-QUNCOHTASA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |
Isomeric SMILES |
CC1(C2CCC1([C@H](C2)OC(=O)CSC#N)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |
boiling_point |
95 °C @ 0.06 mm Hg |
Color/Form |
CLEAR, AMBER LIQUID Yellow, oily liquid REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ |
density |
1.1465 @ 25 °C/4 °C |
flash_point |
82 °C ; 180 °F /TECHNICAL PRODUCT/ |
Other CAS No. |
115-31-1 |
physical_description |
Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] |
Pictograms |
Irritant; Environmental Hazard |
shelf_life |
IT IS STABLE UNDER NORMAL STORAGE CONDITIONS. |
solubility |
Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. |
Synonyms |
isobornyl thiocyanoacetate isobornyl thiocyanoacetate, (exo)-isomer thanite |
vapor_pressure |
0.000025 [mmHg] 0.06 MM HG @ 95 °C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Isobornyl Thiocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl thiocyanoacetate, a bicyclic monoterpene derivative, is a compound of interest due to its historical application as a contact insecticide. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and available spectral data, tailored for professionals in research and development. While detailed experimental spectroscopic data remains elusive in publicly accessible literature, this document compiles the known physical and chemical characteristics to serve as a foundational resource.
Chemical and Physical Properties
Isobornyl thiocyanoacetate is a clear, amber-colored, oily liquid with a characteristic terpene-like odor.[1] The technical grade product typically contains 82% or more of isobornyl thiocyanoacetate, with the remainder being other terpenes and their derivatives.[2][3] Due to the presence of multiple chiral centers in its bicyclic structure, isobornyl thiocyanoacetate exhibits stereoisomerism.[1]
Table 1: Physical and Chemical Properties of Isobornyl Thiocyanoacetate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₉NO₂S | [2][4] |
| Molecular Weight | 253.36 g/mol | [2][3][4] |
| CAS Registry Number | 115-31-1 | [2][3][4] |
| Appearance | Clear amber-colored, oily liquid | [1] |
| Odor | Terpene-like | [1][2] |
| Boiling Point | 95 °C at 0.06 mmHg | [3] |
| Flash Point | 82 °C (180 °F) | [3] |
| Density | 1.1465 g/cm³ at 25 °C | [3] |
| Refractive Index (n_D^25) | 1.512 | [3] |
| Solubility | Very soluble in alcohol, benzene, chloroform, and ether; practically insoluble in water. | [2][3] |
| Stability | Stable under normal storage conditions. |
Synthesis of Isobornyl Thiocyanoacetate
Two primary methods for the synthesis of isobornyl thiocyanoacetate have been documented. Both methods involve a two-step process starting from a readily available terpene precursor.
Method 1: Synthesis from Camphene
This synthesis begins with the reaction of camphene with chloroacetic acid to form isobornyl monochloroacetate, which is then converted to the final product.[1][2]
Experimental Protocol:
-
Step 1: Synthesis of Isobornyl Monochloroacetate. 200 g of camphene and 150 g of chloroacetic acid are heated at 125 °C for 16 hours.[2] After cooling to room temperature, the product is washed with water to yield isobornyl monochloroacetate.[2]
-
Step 2: Synthesis of Isobornyl Thiocyanoacetate. 174 g of the resulting isobornyl monochloroacetate is dissolved in 300 cc of ethyl alcohol.[2] To this solution, 100 g of potassium thiocyanate is added, and the mixture is refluxed for 8 hours.[1][2] The final product is isobornyl thiocyanoacetate.[1][2]
Method 2: Synthesis from Isoborneol
An alternative synthesis route starts with isoborneol, which is first reacted with chloroacetyl chloride, followed by substitution with a thiocyanate group.[3]
Experimental Protocol:
-
Step 1: Formation of Isobornyl Chloroacetate. Isoborneol is treated with chloroacetyl chloride.
-
Step 2: Formation of Isobornyl Thiocyanoacetate. The resulting isobornyl chloroacetate is then reacted with potassium thiocyanate (KCNS) to yield isobornyl thiocyanoacetate.[3]
Synthesis Workflow Diagram
References
Thanite (Isobornyl Thiocyanoacetate): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the compound known as Thanite, chemically identified as isobornyl thiocyanoacetate. Historically utilized as a contact insecticide, this compound's discovery, synthesis, and mechanism of action are detailed herein. This whitepaper consolidates available quantitative data on its physicochemical properties and toxicological profile, presenting them in a structured format for ease of reference. Detailed experimental protocols for its synthesis and analysis, as well as a proposed mechanism of action involving the release of hydrogen cyanide, are presented. Visual diagrams are provided to illustrate key pathways and experimental workflows, adhering to specified formatting guidelines.
Introduction and History
This compound is the trade name for the synthetic organic compound isobornyl thiocyanoacetate. It was introduced in 1946 as a contact insecticide and also exhibited some fungicidal properties.[1] Now considered largely obsolete, it was historically used in formulations such as oil solutions, aerosols, and dusts to control pests like head lice.[2] The compound is recognized for its rapid paralytic action on insects, a characteristic attributed to its thiocyano functional group.[2][3]
Physicochemical Properties
Isobornyl thiocyanoacetate is a yellow, oily liquid with a terpene-like odor.[4] It is very soluble in organic solvents like alcohol, benzene, chloroform, and ether, but practically insoluble in water.[4] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of Isobornyl Thiocyanoacetate
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂S | [1] |
| Molecular Weight | 253.36 g/mol | [2] |
| CAS Registry Number | 115-31-1 | [1] |
| Density | 1.1465 g/cm³ at 25 °C | [4] |
| Boiling Point | 95 °C at 0.06 Torr | [4] |
| Flash Point | 159.7 °C | [4] |
| Vapor Pressure | 0.06 mm Hg at 95 °C | [4] |
| Water Solubility | Practically insoluble | [4] |
| LogP (XLogP3) | 4.0 | [3] |
Synthesis and Manufacturing
The synthesis of isobornyl thiocyanoacetate is typically achieved through a two-step process starting from camphene.[1][3]
Experimental Protocol: Synthesis of Isobornyl Thiocyanoacetate
Step 1: Synthesis of Isobornyl Chloroacetate
-
Reactants: Camphene and chloroacetic acid.
-
Procedure: React camphene with chloroacetic acid at an elevated temperature for a duration of 16 hours. This reaction yields the intermediate, isobornyl chloroacetate.[1]
-
Purification: The crude product can be purified by vacuum distillation.
Step 2: Synthesis of Isobornyl Thiocyanoacetate
-
Reactants: Isobornyl chloroacetate and potassium thiocyanate (or ammonium thiocyanate).[1][3]
-
Solvent: Ethyl alcohol.
-
Procedure: Dissolve the isobornyl chloroacetate intermediate in ethyl alcohol. Add potassium thiocyanate to the solution. Reflux the mixture for approximately 8 hours. During this time, a nucleophilic substitution reaction occurs where the chlorine atom is replaced by the thiocyanate group.[1]
-
Purification: After the reaction is complete, the product is cooled. The inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude isobornyl thiocyanoacetate can be further purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: A simplified workflow for the two-step synthesis of this compound.
Mechanism of Action
The insecticidal activity of isobornyl thiocyanoacetate is primarily attributed to the in-vivo release of hydrogen cyanide (HCN).[2][3] This process can occur through both enzymatic and non-enzymatic pathways.
The metabolism of many organothiocyanates involves glutathione S-transferases (GSTs), which catalyze the reaction of glutathione with the thiocyanate sulfur, leading to the release of HCN.[2] Studies on this compound have shown that its reaction with glutathione to release HCN can also occur non-enzymatically.[2] Homogenates of mouse liver and houseflies have been demonstrated to liberate HCN from this compound.[2]
Proposed HCN Release Pathway
Caption: Proposed enzymatic and non-enzymatic pathways for HCN release.
Toxicological Profile
Isobornyl thiocyanoacetate is classified as moderately to very toxic. The probable oral lethal dose for humans is estimated to be between 50 and 500 mg/kg for the technical grade product.[2]
Table 2: Acute Toxicity of Isobornyl Thiocyanoacetate
| Species | Route of Exposure | Toxicity Value (LD50) | Source |
| Rat | Oral | 1000 mg/kg | [5] |
| Guinea Pig | Oral | 551 mg/kg | [6] |
| Mouse | Intraperitoneal | 140 mg/kg | [5] |
Insecticidal Activity
This compound was used as a contact insecticide with rapid knockdown effects.[3] Its efficacy has been documented against various insect pests. While comprehensive comparative data is scarce due to its obsolete status, some studies on related isoborneol derivatives provide insights into the insecticidal potential of this structural class. For instance, various isoborneol esters have shown significant activity against Musca domestica (housefly) and Culex quinquefasciatus (southern house mosquito).[1][6]
Analytical Methods
The analysis of isobornyl thiocyanoacetate can be performed using various chromatographic techniques.
Experimental Protocol: Gas Chromatography (GC) Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Sample Preparation: Samples can be prepared by dissolving in a suitable organic solvent, such as acetone or hexane. For complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[7]
Analytical Workflow Diagram
Caption: A typical workflow for the analysis of isobornyl thiocyanoacetate.
Conclusion
This compound (isobornyl thiocyanoacetate) represents a historically significant insecticide with a well-defined chemical basis for its activity. While its use has been discontinued, the study of its synthesis, mechanism of action, and toxicological properties provides valuable insights for the development of new pest control agents and for understanding the metabolic fate of thiocyanate-containing compounds. The information compiled in this whitepaper serves as a detailed technical resource for professionals in the fields of chemistry, toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobornyl Acetate Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen cyanide acts as a regulator of reactive oxygen species metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isobornyl Thiocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isobornyl thiocyanoacetate, a compound of interest for its potential applications in various fields. The document details the necessary precursors, reaction mechanisms, and a step-by-step experimental protocol. Quantitative data is presented in clear, tabular formats for ease of comparison and analysis. Furthermore, this guide includes diagrammatic representations of the synthetic pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
Isobornyl thiocyanoacetate is a bicyclic monoterpene ester containing a thiocyanate functional group. The synthesis of this compound and its analogs is of interest due to the biological activity often associated with thiocyanate-containing molecules. This guide focuses on the most common and practical synthetic route to isobornyl thiocyanoacetate, proceeding via the intermediate isobornyl chloroacetate.
Synthesis Pathway
The synthesis of isobornyl thiocyanoacetate is typically achieved in a two-step process starting from the readily available bicyclic alcohol, isoborneol.
Step 1: Synthesis of Isobornyl Chloroacetate
The first step involves the esterification of isoborneol with chloroacetyl chloride. In this reaction, the hydroxyl group of isoborneol attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of isobornyl chloroacetate and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed and drive the reaction to completion.
Step 2: Synthesis of Isobornyl Thiocyanoacetate
The second and final step is a nucleophilic substitution reaction. Isobornyl chloroacetate is treated with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate. The thiocyanate anion (SCN⁻) acts as a nucleophile, displacing the chloride ion from the alpha-carbon of the acetate group. This reaction is analogous to the Williamson ether synthesis and proceeds via an Sₙ2 mechanism. The choice of solvent is crucial for this step, with polar aprotic solvents like acetone or dimethylformamide generally favoring the Sₙ2 reaction pathway.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of isobornyl thiocyanoacetate.
Synthesis of Isobornyl Chloroacetate
-
Reactants:
-
Isoborneol (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Pyridine (1.2 eq)
-
Anhydrous diethyl ether (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoborneol in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude isobornyl chloroacetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Synthesis of Isobornyl Thiocyanoacetate
-
Reactants:
-
Isobornyl chloroacetate (1.0 eq)
-
Potassium thiocyanate (1.5 eq)
-
Acetone (as solvent)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve isobornyl chloroacetate and potassium thiocyanate in acetone.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude isobornyl thiocyanoacetate.
-
The crude product can be further purified by column chromatography if necessary.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of isobornyl thiocyanoacetate and its precursor.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Isoborneol | C₁₀H₁₈O | 154.25 | White solid |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid |
| Isobornyl Chloroacetate | C₁₂H₁₉ClO₂ | 230.73 | Colorless oil |
| Potassium Thiocyanate | KSCN | 97.18 | White crystalline solid |
| Isobornyl Thiocyanoacetate | C₁₃H₁₉NO₂S | 253.36 | Colorless to pale yellow oil |
Table 2: Reaction Conditions and Yields
| Reaction Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Isobornyl Chloroacetate Synthesis | Diethyl Ether | 0 to RT | 12 | 85-95 |
| Isobornyl Thiocyanoacetate Synthesis | Acetone | Reflux (approx. 56) | 6-8 | 70-85 |
Table 3: Spectroscopic Data for Isobornyl Thiocyanoacetate
| Spectroscopic Technique | Key Peaks/Signals |
| Mass Spectrometry (EI) | Intense peaks at m/z: 95 (100%), 93 (85%), 41 (82%), 121 (64%)[1] |
| Infrared (IR) | Characteristic absorption for S-C≡N stretch (~2150 cm⁻¹), C=O stretch (~1750 cm⁻¹) |
| ¹H NMR | Signals corresponding to the isobornyl scaffold protons and the methylene protons adjacent to the thiocyanate group |
| ¹³C NMR | Resonances for the isobornyl carbons, the carbonyl carbon, the methylene carbon, and the thiocyanate carbon |
Logical Relationships in Synthesis
The successful synthesis of isobornyl thiocyanoacetate is dependent on a series of logical relationships between reactants, conditions, and outcomes.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of isobornyl thiocyanoacetate. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can successfully prepare this compound for further investigation in their respective fields. The provided data and diagrams serve as a valuable resource for planning, executing, and troubleshooting the synthesis process.
References
An In-depth Technical Guide to the Mechanism of Action of Thanite® Insecticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thanite®, the trade name for the insecticide whose active ingredient is isobornyl thiocyanoacetate, has been utilized for its rapid knockdown effect on various insect species. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. The primary toxicological pathway involves the metabolic release of hydrogen cyanide (HCN) through a reaction with glutathione, a process that can be both spontaneous and enzymatically facilitated by glutathione S-transferases. Concurrently, this compound® exhibits a rapid paralytic effect on insects, the precise molecular targets of which are yet to be fully elucidated but are believed to involve disruption of the insect's nervous system. This document synthesizes available quantitative toxicological data, details relevant experimental protocols, and presents visual representations of the known metabolic pathways and experimental workflows to serve as a resource for researchers in insecticide toxicology and drug development.
Core Mechanism of Action: The Dual Threat of Neurotoxicity and Cyanide Release
The insecticidal action of this compound® (isobornyl thiocyanoacetate) is characterized by a two-pronged assault on the insect's physiological systems. The initial and most immediate effect is a rapid paralysis, suggesting a direct neurotoxic action. This is followed by a more systemic and ultimately lethal effect stemming from the metabolic liberation of hydrogen cyanide (HCN).
Rapid Paralytic Action
The thiocyano (-SCN) group is credited with the rapid paralytic action observed in insects exposed to this compound®. While the exact molecular targets for this initial neurotoxic effect have not been definitively identified in the available literature, it is hypothesized to involve the disruption of normal nerve function. The rapid onset of paralysis suggests an interaction with critical components of the insect nervous system, such as ion channels or neurotransmitter receptors, leading to a loss of motor control.
Metabolic Liberation of Hydrogen Cyanide (HCN)
A key feature of this compound's toxicity is the release of hydrogen cyanide, a potent inhibitor of cellular respiration. This process occurs through the interaction of isobornyl thiocyanoacetate with glutathione (GSH), a ubiquitous antioxidant in living organisms. The reaction can proceed both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs), enzymes responsible for the detoxification of a wide range of xenobiotics.[1] Homogenates of mouse liver and whole houseflies have been shown to liberate HCN from this compound®.[2]
The proposed reaction involves the nucleophilic attack of the glutathione thiolate anion on the sulfur atom of the thiocyanate group, leading to the displacement of the cyanide ion.
Quantitative Toxicological Data
The acute toxicity of isobornyl thiocyanoacetate has been evaluated in several species. The following table summarizes the available LD50 (lethal dose, 50%) data.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1000 mg/kg | [2] |
| Rabbit | Oral | 722 mg/kg | [2] |
| Rabbit | Dermal | 6880 mg/kg | [2] |
| Guinea Pig | Oral | 550 mg/kg | [2] |
| Mallard (male, 12 mo old) | Oral | >2000 mg/kg | [2] |
Metabolism of Isobornyl Thiocyanoacetate
In addition to the liberation of HCN, isobornyl thiocyanoacetate undergoes other metabolic transformations. In fish, a significant metabolite has been identified as isobornyl α-(methylthio)acetate.[3] This metabolite was isolated from the muscle tissue of largemouth bass within one hour of exposure to this compound®.[3] It has also been detected in the muscle, blood plasma, and bile of carp.[3] The formation of this metabolite suggests an S-methylation pathway. Residues of the parent compound, this compound®, are found only in trace amounts in fish exposed to the chemical, indicating rapid metabolism.[3]
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the study of this compound's® mechanism of action. It is important to note that specific parameters may need to be optimized for individual laboratory conditions.
Acute Oral LD50 Toxicity Test in Rats (General Protocol)
This protocol is based on the principles outlined in OECD Test Guideline 401.
Objective: To determine the median lethal dose (LD50) of a substance when administered orally to rats.
Animals: Young adult rats of a standard laboratory strain are used. Both males and non-pregnant females are typically included.
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least five days prior to the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) for a set period (e.g., overnight for rats) before dosing.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water) at various concentrations.
-
Administration: A single dose of the test substance is administered to each animal by oral gavage.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.
Determination of Hydrogen Cyanide Liberation from Isobornyl Thiocyanoacetate
This protocol is a generalized representation of the methods that would be used to investigate the findings of Ohkawa et al. (1971).
Objective: To quantify the release of HCN from isobornyl thiocyanoacetate in the presence of glutathione and glutathione S-transferases.
Materials:
-
Isobornyl thiocyanoacetate
-
Glutathione (GSH)
-
Glutathione S-transferase (GST) enzyme preparation (e.g., from housefly homogenates or purified enzyme)
-
Phosphate buffer
-
Reagents for cyanide quantification (e.g., chloramine-T and pyridine-barbituric acid reagent for colorimetric detection)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine the phosphate buffer, GSH, and the GST enzyme preparation (if applicable).
-
Initiation of Reaction: Add a known concentration of isobornyl thiocyanoacetate to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Cyanide Trapping: The liberated HCN can be trapped in a sodium hydroxide solution.
-
Quantification: The amount of cyanide in the trapping solution is determined colorimetrically. This typically involves converting the cyanide to cyanogen chloride, which then reacts with a chromogenic agent (e.g., pyridine-barbituric acid) to produce a colored product. The absorbance of this product is measured with a spectrophotometer and compared to a standard curve of known cyanide concentrations.
Analysis of Isobornyl Thiocyanoacetate Metabolites in Fish Tissue by GC-MS
This protocol provides a general workflow for the analysis of this compound® metabolites in fish, based on the findings of Allen et al. (1981).
Objective: To extract, identify, and quantify metabolites of isobornyl thiocyanoacetate from fish tissue using gas chromatography-mass spectrometry (GC-MS).
Procedure:
-
Tissue Homogenization: A known weight of fish tissue (e.g., muscle, liver) is homogenized in a suitable solvent (e.g., acetonitrile, ethyl acetate).
-
Extraction: The homogenate is subjected to liquid-liquid extraction to separate the metabolites from the tissue matrix.
-
Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Derivatization (if necessary): Some metabolites may require derivatization to increase their volatility for GC analysis.
-
GC-MS Analysis:
-
Injection: An aliquot of the prepared extract is injected into the GC.
-
Separation: The components of the extract are separated based on their boiling points and interactions with the GC column stationary phase.
-
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
-
Identification: The mass spectrum of an unknown peak is compared to a library of known spectra or to the spectrum of a synthesized standard to identify the metabolite.
-
Quantification: The amount of the metabolite can be quantified by comparing the peak area of the metabolite to that of an internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of this compound® insecticide.
Caption: Experimental workflow for an acute oral LD50 toxicity test.
Conclusion
The mechanism of action of this compound® (isobornyl thiocyanoacetate) is multifaceted, involving both direct neurotoxic effects that lead to rapid paralysis in insects and a potent metabolic activation pathway that releases hydrogen cyanide. While the liberation of HCN via reaction with glutathione is a well-established component of its toxicity, the precise molecular targets of the initial neurotoxic action remain an area for further investigation. Future research employing techniques such as patch-clamp electrophysiology on insect neurons and receptor binding assays could provide valuable insights into the direct interactions of isobornyl thiocyanoacetate with the insect nervous system. A more detailed understanding of its complete mechanism of action will be crucial for the development of more selective and effective insecticides and for assessing its environmental and non-target organism safety profile.
References
Toxicological Profile of Isobornyl Thiocyanoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Abstract
Isobornyl thiocyanoacetate, a synthetic organic compound, has a history of use as an insecticide. Its toxicological profile is of significant interest due to its potential for human and environmental exposure. This technical guide provides a comprehensive overview of the known toxicological data for isobornyl thiocyanoacetate, including its chemical and physical properties, acute toxicity, irritation potential, and metabolic fate. While data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity are limited, this guide summarizes the available information and outlines standard experimental protocols relevant to these endpoints. The primary mechanism of systemic toxicity is understood to be the metabolic release of hydrogen cyanide, a potent inhibitor of cellular respiration. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the assessment of this and structurally related compounds.
Chemical and Physical Properties
Isobornyl thiocyanoacetate is a yellow, oily liquid with a characteristic terpene-like odor. It is practically insoluble in water but soluble in many organic solvents such as alcohol, benzene, chloroform, and ether[1][2]. The technical grade product typically contains 82% or more of isobornyl thiocyanoacetate, with the remainder consisting of other terpenes and related derivatives[2].
| Property | Value | Reference |
| CAS Number | 115-31-1 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂S | [2] |
| Molecular Weight | 253.36 g/mol | [2] |
| Appearance | Yellow oily liquid | [1][2] |
| Odor | Terpene-like | [1][2] |
| Boiling Point | 95 °C at 0.06 mmHg | [3] |
| Flash Point | 82 °C (180 °F) | [2] |
| Density | 1.1465 g/cm³ at 25 °C | [2] |
| Water Solubility | Practically insoluble | [1][2] |
| Solubility in Organic Solvents | Very soluble in alcohol, benzene, chloroform, and ether | [1][2] |
Toxicological Profile
Acute Toxicity
The acute toxicity of isobornyl thiocyanoacetate has been evaluated in several animal models. The primary route of concern for systemic toxicity is ingestion, leading to the metabolic release of hydrogen cyanide[3].
| Species | Route | LD₅₀ (mg/kg) | Reference |
| Rat | Oral | 1000 | [4] |
| Rabbit | Oral | 722 | [4] |
| Guinea Pig | Oral | 551 | [5] |
| Mouse | Intraperitoneal | 140 | [4] |
| Rabbit | Dermal | 6880 | [4] |
Dermal and Ocular Irritation
Isobornyl thiocyanoacetate is considered a strong irritant[1]. Higher concentrations are known to be primary irritants to human skin[3].
-
Dermal Irritation: Information from various sources indicates that isobornyl thiocyanoacetate is a skin irritant.
-
Ocular Irritation: It is also reported to be very irritating to the eyes[4].
Specific data from standardized Draize tests for dermal and ocular irritation were not found in the reviewed literature.
Skin Sensitization
Detailed studies on the skin sensitization potential of isobornyl thiocyanoacetate, such as the Local Lymph Node Assay (LLNA), were not available in the public domain.
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is a significant lack of publicly available data on the chronic toxicity, carcinogenicity, mutagenicity (e.g., Ames test), and reproductive and developmental toxicity of isobornyl thiocyanoacetate. The International Agency for Research on Cancer (IARC) has not classified isobornyl thiocyanoacetate as to its carcinogenicity to humans[3].
Mechanism of Action and Metabolism
The primary mechanism of systemic toxicity for isobornyl thiocyanoacetate is attributed to the in vivo liberation of hydrogen cyanide (HCN)[3]. This metabolic process is a critical aspect of its toxicological profile.
Metabolic Pathway
Organic thiocyanates like isobornyl thiocyanoacetate can undergo metabolic degradation to release cyanide ions. This process can be catalyzed by glutathione S-transferases, where glutathione reacts with the thiocyanate group, leading to the release of HCN[3]. Even in the absence of these enzymes, "Thanite" (the trade name for isobornyl thiocyanoacetate) has been shown to react with glutathione to release HCN[3]. Homogenates of mouse liver have been demonstrated to liberate HCN from this compound[3]. In fish, S-methylation of isobornyl thiocyanoacetate has been observed, leading to the formation of isobornyl alpha-(methylthio)acetate[3][6].
Caption: Metabolic fate of Isobornyl Thiocyanoacetate.
Cellular Mechanism of Cyanide Toxicity
The released hydrogen cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[1][2][3][4]. By binding to the ferric iron in cytochrome a3, cyanide blocks the transfer of electrons to oxygen, the final electron acceptor. This inhibition halts aerobic respiration and forces cells to switch to anaerobic metabolism, leading to a rapid decrease in ATP production and the accumulation of lactic acid. The resulting cellular hypoxia is most damaging to tissues with high oxygen demand, such as the brain and heart, leading to the observed systemic toxicity, including central nervous system depression, convulsions, and respiratory arrest[3].
Caption: Mechanism of Cyanide Toxicity.
Experimental Protocols
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dosing: The test substance is administered as a single oral dose via gavage. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: The study starts with a dose expected to produce some signs of toxicity. Depending on the outcome (mortality or evident toxicity), the dose for the next group of animals is adjusted up or down.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance based on its acute oral toxicity.
Caption: OECD 420 Experimental Workflow.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Application: A single dose (0.5 mL for liquids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility of effects.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are the recommended species.
-
Application: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used in vitro method to assess the mutagenic potential of a substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.
-
Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: The test measures the frequency of reverse mutations, which restore the functional capability of the bacteria to synthesize the essential amino acid. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Conclusion
The toxicological profile of isobornyl thiocyanoacetate is primarily characterized by its acute toxicity upon ingestion, which is mediated by the metabolic release of hydrogen cyanide. It is also recognized as a significant skin and eye irritant. However, a comprehensive understanding of its long-term health effects is hampered by the lack of publicly available data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Future research should focus on filling these data gaps to enable a more complete risk assessment of this compound. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such investigations and for evaluating the safety of other structurally related thiocyanate compounds.
References
"Thanite": A Fictional Substance with No Known Environmental Degradation Pathways
An extensive review of scientific and technical literature reveals that "Thanite" is not a recognized chemical compound. As such, there is no scientific data available on its environmental degradation pathways, experimental protocols for its study, or associated signaling pathways.
The term "this compound" appears in the context of video games, but it does not correspond to any known substance in the field of chemistry, environmental science, or drug development. Therefore, the request for an in-depth technical guide on the environmental degradation of this compound cannot be fulfilled with scientifically validated information.
While the insecticide Isobornyl thiocyanoacetate was once marketed under the trade name "this compound," this product has been discontinued, and the term is not in current scientific use to refer to this or any other chemical.[1] A search of chemical databases and scientific literature confirms the absence of a compound named "this compound."
Given the fictional nature of "this compound," it is not possible to provide the requested:
-
Quantitative Data: No experimental data exists on the degradation rates, half-lives, or environmental fate of a non-existent substance.
-
Experimental Protocols: Methodologies for studying degradation pathways cannot be detailed for a compound that has not been synthesized or identified.
-
Signaling Pathways and Diagrams: As there are no known interactions of "this compound" with biological or environmental systems, no signaling or degradation pathways can be described or visualized.
For researchers, scientists, and drug development professionals, it is crucial to rely on peer-reviewed scientific literature and established chemical nomenclature. The creation of technical guides and whitepapers requires a foundation of verifiable and reproducible scientific data, which is absent in the case of "this compound."
References
Spectroscopic and Synthetic Elucidation of Isobornyl Thiocyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of isobornyl thiocyanoacetate, a bicyclic monoterpene derivative of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway, mass spectrometric fragmentation, and expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of the compound.
Synthesis of Isobornyl Thiocyanoacetate
The synthesis of isobornyl thiocyanoacetate is a two-step process commencing from camphene.[1]
Step 1: Synthesis of Isobornyl Monochloroacetate
In the initial step, camphene is reacted with chloroacetic acid. This reaction is typically carried out at an elevated temperature for an extended period to ensure the formation of the isobornyl monochloroacetate intermediate.
Step 2: Synthesis of Isobornyl Thiocyanoacetate
The isobornyl monochloroacetate intermediate is subsequently dissolved in a suitable solvent, such as ethyl alcohol, and treated with potassium thiocyanate.[1] The reaction mixture is heated under reflux, leading to the displacement of the chlorine atom by the thiocyanate group to yield the final product, isobornyl thiocyanoacetate.[1]
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of isobornyl thiocyanoacetate. The electron ionization (EI) mass spectrum of isobornyl thiocyanoacetate is available in the NIST WebBook database.[2][3][4][5]
Table 1: Key Mass Spectrometry Fragmentation Data for Isobornyl Thiocyanoacetate
| m/z | Relative Intensity | Possible Fragment |
| 95 | 100% | [C7H11]+ (Bornyl cation) |
| 93 | High | [C7H9]+ |
| 136 | Moderate | [C10H16]+ (Isobornyl radical cation) |
| 154 | Moderate | [M - SCN - CH2CO]+ |
| 253 | Low | [M]+ (Molecular ion) |
Data sourced from the NIST WebBook.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Methyl Protons: Several singlets are expected in the upfield region (δ 0.8-1.2 ppm) corresponding to the three methyl groups of the isobornyl moiety.
-
Methylene and Methine Protons: A complex series of multiplets is anticipated in the region of δ 1.0-2.5 ppm, arising from the protons of the bicyclic ring system.
-
Thiocyanatoacetate Methylene Protons: A singlet is expected for the methylene protons adjacent to the thiocyanate and carbonyl groups, likely appearing in the downfield region (δ 3.5-4.0 ppm).
-
Ester Methine Proton: The proton on the carbon bearing the ester group is expected to appear as a multiplet in the downfield region (δ 4.5-5.0 ppm).
Expected ¹³C NMR Features:
-
Methyl Carbons: Resonances for the three methyl carbons are expected in the aliphatic region (δ 10-25 ppm).
-
Bicyclic Ring Carbons: A series of signals corresponding to the methylene and methine carbons of the isobornyl framework are anticipated between δ 25-50 ppm.
-
Quaternary Carbons: Signals for the quaternary carbons of the isobornyl moiety.
-
Thiocyanatoacetate Methylene Carbon: The carbon of the methylene group in the thiocyanoacetate moiety is expected to resonate in the downfield region.
-
Thiocyanate Carbon (-SCN): A signal characteristic of a thiocyanate carbon.
-
Carbonyl Carbon (-C=O): A signal in the far downfield region (δ 160-180 ppm) is characteristic of the ester carbonyl carbon.
Infrared (IR) Spectroscopy
Specific experimental IR data for isobornyl thiocyanoacetate is not available in the surveyed literature. However, the characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of isobornyl acetate is well-documented.[8][9][10]
Expected IR Absorption Bands:
-
C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the isobornyl and acetate methyl and methylene groups.
-
Thiocyanate (C≡N) Stretching: A sharp, medium-intensity absorption band is anticipated around 2140-2160 cm⁻¹, which is characteristic of the C≡N triple bond stretch in a thiocyanate group.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
C-O Stretching: A strong absorption band is expected in the 1000-1300 cm⁻¹ region due to the C-O stretching of the ester linkage.
Experimental Protocols
General Synthesis Protocol
The synthesis of isobornyl thiocyanoacetate involves a two-step procedure.[1] First, isobornyl monochloroacetate is synthesized by reacting camphene with chloroacetic acid at an elevated temperature (e.g., 100-120 °C) for several hours. The resulting intermediate is then purified. In the second step, the purified isobornyl monochloroacetate is dissolved in ethanol, and a stoichiometric amount of potassium thiocyanate is added. The mixture is refluxed for several hours to facilitate the nucleophilic substitution. After the reaction is complete, the product is isolated by extraction and purified using standard techniques such as column chromatography.
General Spectroscopic Analysis Protocols
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The NIST data for isobornyl thiocyanoacetate was obtained using a packed column with an SE-30 stationary phase.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples like isobornyl thiocyanoacetate, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of isobornyl thiocyanoacetate.
Caption: Workflow for the synthesis and spectroscopic analysis of isobornyl thiocyanoacetate.
References
- 1. Isobornyl thiocyanoacetate [sitem.herts.ac.uk]
- 2. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 3. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 4. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 5. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 6. Isobornyl acetate(125-12-2) 1H NMR spectrum [chemicalbook.com]
- 7. Isobornyl acetate(125-12-2) 13C NMR spectrum [chemicalbook.com]
- 8. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isobornyl acetate(125-12-2) IR Spectrum [m.chemicalbook.com]
- 10. Isobornyl acetate [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of Thanite (Isobornyl thiocyanoacetate) in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Thanite (Isobornyl thiocyanoacetate)
This compound is the commercial name for isobornyl thiocyanoacetate, a compound historically used as an insecticide.[1][2][3] Its chemical structure and properties are well-documented, and it is known to be a yellow, oily liquid with a terpene-like odor.[4][5] Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.
Solubility Profile of this compound
Comprehensive quantitative solubility data for isobornyl thiocyanoacetate in a range of organic solvents is not available in the reviewed scientific literature. However, qualitative descriptions of its solubility have been reported.
Table 1: Qualitative Solubility of Isobornyl thiocyanoacetate
| Solvent | Qualitative Solubility |
| Water | Practically Insoluble[4][6][7][8] |
| Alcohol (Ethanol) | Very Soluble[4][6][7][8] |
| Benzene | Very Soluble[4][6][7] |
| Chloroform | Very Soluble[4][6][7] |
| Ether | Very Soluble[4][6][7] |
The term "very soluble" generally implies that a large amount of the solute can be dissolved in the solvent, but without specific quantitative values (e.g., g/100 mL or mol/L at a specified temperature), direct comparison and application in formulation calculations are limited.
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of isobornyl thiocyanoacetate in organic solvents was not found in the literature, standardized methods are widely used for this purpose. The following section describes a generalizable protocol based on the well-established "shake-flask" method, which is a cornerstone for thermodynamic solubility measurements.[9][10] This method is adaptable for use with various organic solvents.
General Shake-Flask Method for Organic Solvents
This method is designed to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid or liquid solute (isobornyl thiocyanoacetate) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.
Materials and Equipment:
-
Isobornyl thiocyanoacetate (of known purity)
-
Organic solvents of interest (analytical grade)
-
Glass flasks or vials with airtight stoppers
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric glassware
Procedure:
-
Preparation:
-
An excess amount of isobornyl thiocyanoacetate is added to a series of flasks. The amount should be sufficient to ensure that undissolved solute remains at equilibrium.
-
A known volume of the organic solvent is added to each flask.
-
-
Equilibration:
-
The flasks are sealed to prevent solvent evaporation.
-
The flasks are placed in a constant temperature shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, the flasks are allowed to stand to allow for the separation of the undissolved solute.
-
To ensure complete separation of the saturated solution from the excess solute, the samples are centrifuged at a high speed.
-
-
Sample Analysis:
-
An aliquot of the clear supernatant (the saturated solution) is carefully removed.
-
The aliquot is filtered through a chemically inert syringe filter to remove any remaining particulate matter.
-
The concentration of isobornyl thiocyanoacetate in the filtrate is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations is used for quantification.
-
-
Data Reporting:
-
The solubility is expressed as the mean concentration from replicate experiments, typically in units of g/100 mL or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound like isobornyl thiocyanoacetate using the shake-flask method.
Caption: Workflow for determining solubility using the shake-flask method.
Conclusion
While there is a clear indication that "this compound" (isobornyl thiocyanoacetate) is highly soluble in common organic solvents like alcohol, benzene, chloroform, and ether, the absence of publicly available quantitative data necessitates experimental determination for specific applications. The generalized shake-flask protocol provided in this guide offers a robust framework for researchers to ascertain the precise solubility of this compound in various organic media. Adherence to standardized methodologies will ensure the generation of high-quality, reproducible data crucial for research, development, and regulatory purposes.
References
- 1. laboratuar.com [laboratuar.com]
- 2. filab.fr [filab.fr]
- 3. oecd.org [oecd.org]
- 4. ISOBORNYL THIOCYANOACETATE | 115-31-1 [chemicalbook.com]
- 5. ISOBORNYL THIOCYANOACETATE CAS#: 115-31-1 [m.chemicalbook.com]
- 6. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
"isobornyl thiocyanoacetate CAS number and identifiers"
An In-depth Technical Guide to Isobornyl Thiocyanoacetate
This technical guide provides a comprehensive overview of isobornyl thiocyanoacetate, a compound historically used as an insecticide and pediculicide. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in toxicological studies, environmental analysis, or historical product formulations. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and biological interactions.
Chemical Identifiers and Nomenclature
Isobornyl thiocyanoacetate is a bicyclic monoterpene derivative. It is most commonly identified by its CAS Number, 115-31-1.[1][2][3][4][5] The technical grade product, often known by the trade name Thanite, contains at least 82% isobornyl thiocyanoacetate, with the remainder consisting of other terpenes and related derivatives.[1][2]
A summary of its primary identifiers is provided in the table below.
| Identifier Type | Data |
| CAS Registry Number | 115-31-1[2][3] |
| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate |
| Molecular Formula | C₁₃H₁₉NO₂S[2][3][6] |
| Molecular Weight | 253.36 g/mol [2][5] |
| EC Number | 204-081-5[6][7] |
| InChI Key | IXEVGHXRXDBAOB-RUETXSTFSA-N[5][8] |
| Synonyms & Trade Names | This compound, Bornate, Cidalon, Terpinyl thiocyanoacetate, Isobornyl thiocyanatoacetate[2][8] |
Physicochemical Properties
Isobornyl thiocyanoacetate is a yellow, oily liquid with a characteristic terpene-like odor.[1][2][6] It is practically insoluble in water but highly soluble in common organic solvents such as alcohol, benzene, chloroform, and ether.[1][2][6] The technical product can be corrosive to galvanized iron.[6][9]
Key quantitative properties are summarized in the following table.
| Property | Value |
| Density | 1.1465 g/cm³ at 25°C[2][6] |
| Boiling Point | 95°C at 0.06 Torr[2][4][6] |
| Melting Point | -48°C[6][9] |
| Flash Point | 82°C (180°F)[2][4] |
| Refractive Index | 1.512 at 25°C[2][4] |
| Vapor Pressure | 0.06 mm Hg at 95°C[6] |
| Water Solubility | Practically insoluble[2][6] |
| Octanol/Water Partition Coefficient (XLogP3) | 2.95868[6] |
Experimental Protocols: Synthesis
The synthesis of isobornyl thiocyanoacetate can be achieved through a multi-step process starting from either camphene or isoborneol.
Method 1: Synthesis from Camphene
This is a common manufacturing process involving two main reactions.[3][7][9]
-
Step 1: Esterification. Camphene is reacted with chloroacetic acid to form isobornyl chloroacetate. A published protocol specifies heating 200 g of camphene with 150 g of chloroacetic acid for 16 hours at 125°C.[1] After cooling, the product is washed with water.[1]
-
Step 2: Thiocyanation. The resulting isobornyl chloroacetate is then reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, to yield the final product.[3][9] One method describes dissolving the intermediate in ethyl alcohol and refluxing it with potassium thiocyanate for approximately 8 hours to substitute the chlorine atom with the thiocyanate group.[7]
Method 2: Synthesis from Isoborneol
An alternative route starts with isoborneol.[2]
-
Methodology: This process involves treating isoborneol with chloroacetyl chloride to form the chloroacetate intermediate, followed by a reaction with potassium thiocyanate (KCNS) to produce isobornyl thiocyanoacetate.[2]
Biological Activity and Toxicological Profile
The primary biological effect of isobornyl thiocyanoacetate is its action as a potent, rapid-acting contact insecticide.[1][3][9]
Mechanism of Action
The insecticidal properties are attributed to the thiocyano (-SCN) group, which is considered the toxophore.[3][9] It induces a rapid paralytic action in insects.[3][9] While the precise molecular target is not well-elucidated in the provided literature, the mechanism is centered on the biochemical lesion caused by the thiocyanate moiety.[9]
Metabolism
In mammals and insects, isobornyl thiocyanoacetate is metabolized to release hydrogen cyanide (HCN), a potent toxin.[3][9]
-
Cyanide Release: In mice, the ingestion of organothiocyanates like this compound leads to the release of HCN.[3][9] This reaction is catalyzed by glutathione S-transferases (GST), which mediate the reaction of glutathione (GSH) with the sulfur atom of the thiocyanate group.[3][9] Notably, the compound can also react non-enzymatically with glutathione to liberate HCN.[3][9] Homogenates of mouse liver and houseflies have also been shown to generate HCN from this compound.[3]
-
S-Methylation in Fish: In aquatic organisms such as carp and largemouth bass, a different metabolic pathway has been identified. The compound undergoes S-methylation, leading to the formation of isobornyl alpha-(methylthio)acetate as a metabolite.[3][9]
Toxicity
The compound is classified as toxic and a strong irritant.[1] Animal studies indicate it is moderately to very toxic.[3]
| Toxicity Data | Value / Observation |
| Human Oral Lethal Dose (Probable) | 50-500 mg/kg (Very Toxic) to 0.5-5 g/kg (Moderately Toxic) for the technical grade product.[3][9] |
| Guinea Pig LD₅₀ (Oral) | 551 mg/kg[4] |
| Primary Hazard | Toxic by ingestion, strong irritant.[1] |
| Aquatic Bioconcentration | The potential for bioconcentration in aquatic organisms is considered low, with BCF values of 0.39 for largemouth bass and 0.73 for carp.[9] |
Applications in Research and Industry
The primary application of isobornyl thiocyanoacetate has been as a pesticide.
-
Insecticide: It was widely used as a contact insecticide and knockdown agent, particularly in sprays for cattle.[1][2][9]
-
Pediculicide: The formulation known as "this compound" was used in a 5% emulsion to control head lice.[3][9]
It is important to note that isobornyl thiocyanoacetate is no longer an active ingredient in any pesticide products registered in the United States and is considered "cancelled" by the EPA.[9] Its relevance to modern drug development is primarily historical or as a reference compound in toxicological and environmental research.
References
- 1. ISOBORNYL THIOCYANOACETATE | 115-31-1 [chemicalbook.com]
- 2. Isobornyl Thiocyanoacetate [drugfuture.com]
- 3. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ISOBORNYL THIOCYANOACETATE CAS#: 115-31-1 [m.chemicalbook.com]
- 5. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. Isobornyl thiocyanoacetate [sitem.herts.ac.uk]
- 8. Isobornyl thiocyanoacetate (CAS 115-31-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. echemi.com [echemi.com]
The Structural Elucidation of Thanite Metabolites: A Technical Overview
Disclaimer: The term "Thanite" primarily refers to a commercial insecticide, with its active ingredient being isobornyl thiocyanoacetate. The scientific literature extensively focuses on its toxicological and environmental impact rather than on detailed metabolic pathways in a drug development context. Consequently, this document summarizes the available information on the metabolic fate of its core component, isobornyl thiocyanoacetate, and outlines the general methodologies employed for the structural elucidation of similar xenobiotic compounds, given the limited specific data on this compound metabolites.
Introduction to this compound and its Active Ingredient
This compound is an insecticide whose primary active component is isobornyl thiocyanoacetate. This compound belongs to the family of organic thiocyanates and is known for its rapid knockdown effect on insects. The metabolic fate of isobornyl thiocyanoacetate is crucial for understanding its mechanism of toxicity and its environmental persistence. In biological systems, it is anticipated to undergo metabolic transformations, primarily through detoxification pathways.
Hypothetical Metabolic Pathways of Isobornyl Thiocyanoacetate
While specific, detailed signaling pathways for this compound metabolites are not documented in the context of drug development, a general metabolic pathway for organic thiocyanates can be proposed. The primary metabolic route involves the enzymatic release of cyanide, which is a key aspect of its toxic action. This process is catalyzed by enzymes such as glutathione S-transferases. The isobornyl moiety would likely undergo hydroxylation and subsequent conjugation reactions to facilitate excretion.
Caption: Hypothetical metabolic pathway of isobornyl thiocyanoacetate.
Experimental Protocols for Metabolite Elucidation
The structural elucidation of xenobiotic metabolites, such as those from isobornyl thiocyanoacetate, typically follows a standardized workflow. This involves isolation and purification, followed by structural characterization using various spectroscopic techniques.
Sample Preparation and Metabolite Extraction
-
In Vivo Studies: Laboratory animals (e.g., rats) are administered with isobornyl thiocyanoacetate. Urine, feces, and blood samples are collected over a period of time.
-
In Vitro Studies: The compound is incubated with liver microsomes or hepatocytes to study its metabolism in a controlled environment.
-
Extraction: Metabolites are extracted from the biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and sorbent is critical for efficient recovery of metabolites with varying polarities.
Caption: General workflow for metabolite identification and structural elucidation.
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Gas Chromatography (GC): For volatile metabolites or those that can be derivatized to become volatile, GC coupled with a suitable detector is used.
Spectroscopic Analysis
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for metabolite identification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent ions, providing structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of isolated metabolites. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.
Quantitative Data on Isobornyl Thiocyanoacetate Metabolism
Quantitative data on the metabolism of isobornyl thiocyanoacetate is sparse in the public domain. However, studies on related compounds provide insights into the expected metabolic profile. The primary route of metabolism for organic thiocyanates is the release of cyanide. For instance, the metabolism of other thiocyanates has been shown to yield cyanide, which is then converted to the less toxic thiocyanate.
| Metabolite Type | Analytical Technique | Expected Abundance | Reference |
| Cyanide/Thiocyanate | Colorimetric Assays, IC | High | General literature on thiocyanate metabolism |
| Hydroxylated derivatives | LC-MS, GC-MS | Moderate to Low | Inferred from xenobiotic metabolism |
| Conjugated metabolites | LC-MS | Low | Inferred from xenobiotic metabolism |
Conclusion
Methodological & Application
Analytical Methods for the Detection of Isobornyl Thiocyanoacetate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl thiocyanoacetate is a bicyclic monoterpene derivative with notable insecticidal properties. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including raw materials, formulated products, and environmental samples. This document provides detailed application notes and protocols for the analysis of isobornyl thiocyanoacetate using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and highly specific technique for the identification and quantification of isobornyl thiocyanoacetate. The combination of chromatographic separation by GC with mass analysis by MS provides excellent selectivity and sensitivity.
Application Note:
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for the unambiguous identification of isobornyl thiocyanoacetate. The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint, allowing for confident identification. For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust and reliable option.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Liquid Samples (e.g., formulations in oil): Dilute an accurately weighed portion of the sample in a suitable solvent such as ethyl acetate or hexane to a final concentration within the calibration range.
-
Solid Samples: Perform a solvent extraction using a suitable organic solvent. Sonication or Soxhlet extraction can be employed to ensure efficient recovery. The resulting extract may require cleanup using Solid Phase Extraction (SPE) with a silica or C18 cartridge to remove interfering matrix components.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split or Splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes |
| MS Detector | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
3. Data Analysis:
-
Identification: The identification of isobornyl thiocyanoacetate is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[1]
-
Quantification: For quantitative analysis, a calibration curve is constructed by injecting a series of standard solutions of known concentrations. The peak area of a characteristic ion is plotted against the concentration.
Expected Mass Spectrum and Fragmentation:
The electron ionization mass spectrum of isobornyl thiocyanoacetate is characterized by several key fragment ions. The molecular ion (M+) at m/z 253 is often of low abundance or not observed. PubChem lists intense mass spectral peaks at m/z 95, 93, 41, and 121.[2]
A plausible fragmentation pathway is proposed below:
High-Performance Liquid Chromatography (HPLC)
HPLC provides a viable alternative to GC, particularly for samples that are not suitable for the high temperatures used in GC analysis. Due to the presence of the thiocyanate group, which acts as a chromophore, UV detection is a suitable method.
Application Note:
Reversed-phase HPLC with UV detection is a practical method for the quantification of isobornyl thiocyanoacetate. This technique is advantageous for analyzing formulations and for monitoring the stability of the compound under various conditions. The method relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Prepare samples as described in the GC-MS section, ensuring the final solvent is compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC Instrumentation and Conditions:
Note: The following conditions are a starting point for method development and may require optimization for specific matrices.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 210 nm (or scan for optimal wavelength) |
3. Data Analysis:
-
Identification: The retention time of the peak corresponding to isobornyl thiocyanoacetate in the sample chromatogram should match that of a reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described analytical methods.
| Parameter | GC-MS | HPLC-UV |
| Linear Range | Typically 0.1 - 100 µg/mL | Typically 1 - 200 µg/mL |
| Limit of Detection (LOD) | Dependent on MS sensitivity (ng/mL range) | Dependent on UV response (µg/mL range) |
| Limit of Quantitation (LOQ) | Dependent on MS sensitivity (ng/mL range) | Dependent on UV response (µg/mL range) |
| Precision (RSD) | < 5% | < 5% |
| Accuracy (Recovery) | 95 - 105% | 95 - 105% |
Disclaimer: The provided protocols and parameters are intended as a starting point for method development. Optimization and validation are essential for specific applications and matrices.
References
Application Note and Protocol: Analysis of Thanite (Isobornyl Thiocyanoacetate) by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thanite, the common name for isobornyl thiocyanoacetate, is an insecticide.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for regulatory compliance, environmental monitoring, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound.[2][3][4] This document provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.
Data Presentation
The following tables summarize the key parameters for the GC-MS analysis of this compound.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | DB-5MS (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (100:1 for higher concentrations)[5] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5 min at 300 °C[5] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C[5] |
| Quadrupole Temp. | 150 °C[5] |
| Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
| Quantifier Ion | To be determined from standard analysis |
| Qualifier Ions | To be determined from standard analysis |
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound analytical standard and dissolve it in 10 mL of a suitable volatile solvent such as hexane or ethyl acetate.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[6]
2. Sample Preparation
The choice of sample preparation method depends on the sample matrix.
-
Liquid Samples (e.g., water):
-
To 100 mL of the water sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction (LLE) using a non-polar solvent like hexane or dichloromethane.
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of the analysis solvent.
-
-
Solid Samples (e.g., soil, plant tissue):
-
Homogenize the sample.
-
To 1-5 g of the homogenized sample, add an internal standard.
-
Perform a solvent extraction using a suitable organic solvent (e.g., acetone, hexane) via sonication or Soxhlet extraction.[2]
-
Centrifuge the mixture and collect the supernatant.
-
The extract may require cleanup using Solid Phase Extraction (SPE) with a silica or C18 cartridge to remove interfering compounds.[2]
-
Concentrate the final extract and reconstitute it in the analysis solvent.
-
-
Oily Formulations:
-
Dissolve a known amount of the oily sample in a nonpolar solvent like hexane.
-
A cleanup step using Normal-Phase SPE (e.g., with a silica cartridge) may be necessary to separate this compound from the oil matrix.[2]
-
Elute the this compound from the SPE cartridge with a more polar solvent or solvent mixture.
-
Concentrate the eluate and reconstitute it in the analysis solvent.
-
3. GC-MS Analysis
-
Set up the GC-MS system according to the parameters in Tables 1 and 2.
-
Inject the prepared standards to establish the calibration curve and determine the retention time and mass spectrum of this compound.
-
Inject the prepared samples.
-
Identify this compound in the samples by comparing the retention time and mass spectrum to that of the analytical standard. The NIST WebBook provides a reference mass spectrum for isobornyl thiocyanoacetate.[7]
-
Quantify the amount of this compound in the samples using the calibration curve.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISOBORNYL THIOCYANOACETATE | 20285-28-3 | Benchchem [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Isobornyl thiocyanoacetate [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isobornyl Thiocyanoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobornyl thiocyanoacetate is a compound of interest in various fields, and its accurate quantification is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantitative analysis of isobornyl thiocyanoacetate due to the presence of a UV-absorbing chromophore in the thiocyanate group.[1] This application note provides a detailed protocol for the analysis of isobornyl thiocyanoacetate using a reversed-phase HPLC method. The method is based on established principles for similar compounds and provides a strong foundation for method development and validation. While gas chromatography is also a powerful technique for volatile compounds like isobornyl thiocyanoacetate, HPLC is particularly useful for samples that may not be suitable for the high temperatures used in GC.[1]
Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or a similar system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) is recommended.[1]
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm) is suggested for the separation.[1]
-
Chemicals and Reagents:
-
Isobornyl thiocyanoacetate analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
-
Sample Preparation: The choice of sample preparation technique will depend on the sample matrix.
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC method parameters for the analysis of isobornyl thiocyanoacetate. These conditions are based on a hypothetical method and methods for structurally related compounds and should be optimized as part of method development.[1][2][3][4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | Reversed-Phase C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C |
| Detector | UV-Vis Diode Array Detector (DAD)[1] |
| Detection Wavelength | Based on the UV absorbance maximum of the thiocyanate group (e.g., 210 nm) |
| Injection Volume | 10 µL |
2.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of isobornyl thiocyanoacetate analytical standard and dissolve it in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentrations.
-
Sample Preparation: The appropriate sample preparation method will depend on the matrix. The following table provides guidance on common sample preparation strategies.[1]
| Sample Matrix | Recommended Technique | Principle | Elution/Desorption Solvent |
| Aqueous Samples (e.g., water) | Liquid-Liquid Extraction (LLE) | Partitioning between aqueous and immiscible organic phases | Organic solvent (e.g., Dichloromethane, Ethyl Acetate) |
| Aqueous Samples (e.g., water) | Reversed-Phase SPE (C18) | Adsorption of nonpolar analyte onto a nonpolar sorbent | Polar organic solvent (e.g., Acetonitrile, Methanol) |
| Oily Formulations | Normal-Phase SPE (Silica) | Adsorption of polar interferences onto a polar sorbent | Nonpolar/moderately polar solvent (e.g., Hexane/Ethyl Acetate mixture) |
| Solid Samples (e.g., soil, plant tissue) | Solvent Extraction | Leaching of analyte from solid into an organic solvent | Organic solvent (e.g., Ethyl Acetate, Acetonitrile) |
2.4. Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
The quantitative data for method validation should be summarized in clear and structured tables. Below are example templates for presenting linearity, accuracy, and precision data.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) |
Table 2: Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Low | ||||
| Medium | ||||
| High |
Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of isobornyl thiocyanoacetate.
Caption: Experimental workflow for the HPLC analysis of isobornyl thiocyanoacetate.
References
Application Notes and Protocols: Investigating the Neurotoxic Profile of Thanite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of neurotoxicity is a critical component of drug development and chemical safety evaluation. Neurotoxicants can induce adverse effects on the structure or function of the central and peripheral nervous system. These effects can manifest as neuronal cell death, axonopathy, myelinopathy, or interference with neurotransmission. This document provides a detailed overview of the application of a hypothetical compound, "Thanite," in neurotoxicology studies, offering protocols and application notes for its investigation. While "this compound" is a fictional agent for the purpose of this guide, the methodologies and principles described are based on established practices in neurotoxicology research and can be adapted for the study of novel chemical entities.
The hypothetical mechanism of action for this compound-induced neurotoxicity involves the induction of oxidative stress and mitochondrial dysfunction, leading to the activation of apoptotic pathways in neuronal cells. This is a common mechanism for many known neurotoxicants.
Quantitative Data Summary
The following tables summarize fictional quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Neuronal Cell Lines
| Cell Line | Description | Time Point (hours) | IC50 (µM) |
| SH-SY5Y | Human neuroblastoma | 24 | 75.2 |
| 48 | 48.5 | ||
| PC12 | Rat pheochromocytoma | 24 | 98.1 |
| 48 | 62.7 | ||
| Primary Cortical Neurons (Rat) | Primary culture | 24 | 35.8 |
| 48 | 21.3 |
Table 2: Biomarker Analysis in SH-SY5Y Cells Treated with this compound (50 µM for 24 hours)
| Biomarker | Method | Fold Change vs. Control | p-value |
| Reactive Oxygen Species (ROS) | DCFH-DA Assay | 3.2 | < 0.01 |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Assay | 0.6 (Depolarization) | < 0.01 |
| Caspase-3 Activity | Fluorometric Assay | 4.5 | < 0.001 |
| Bax/Bcl-2 Ratio | Western Blot | 2.8 | < 0.05 |
Table 3: In Vivo Neurotoxicity Endpoints in a Rodent Model (Oral Gavage, 28-day study)
| Dose Group (mg/kg/day) | Motor Activity (counts/hour) | Learning & Memory (Morris Water Maze Escape Latency, seconds) | Hippocampal Neuronal Loss (%) |
| 0 (Vehicle Control) | 1250 ± 150 | 25 ± 5 | 2 ± 1 |
| 10 | 1100 ± 130 | 30 ± 6 | 5 ± 2 |
| 50 | 750 ± 110 | 48 ± 8 | 15 ± 4 |
| 100 | 400 ± 80 | 75 ± 12 | 35 ± 7** |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
1.1. Cell Culture and Treatment
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein analysis) at a density of 1 x 10^4 cells/cm².
-
Allow cells to adhere for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should not exceed 0.1%.
-
Replace the medium with the this compound-containing medium and incubate for the desired time points (e.g., 24 or 48 hours).
1.2. Cell Viability Assay (MTT Assay)
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
1.3. Measurement of Reactive Oxygen Species (ROS)
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
1.4. Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
After treatment, incubate cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash cells with PBS.
-
Measure the fluorescence of JC-1 aggregates (red, emission ~590 nm) and monomers (green, emission ~529 nm).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
1.5. Caspase-3 Activity Assay
-
Lyse the treated cells according to the manufacturer's protocol for a caspase-3 activity assay kit.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence of the cleaved substrate.
Protocol 2: In Vivo Neurotoxicity Study in Rodents
2.1. Animals and Dosing
-
Use adult male Sprague-Dawley rats (8 weeks old).
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Randomly assign animals to dose groups (e.g., vehicle control, 10, 50, 100 mg/kg/day of this compound).
-
Administer this compound or vehicle daily via oral gavage for 28 days.
2.2. Behavioral Testing
-
Motor Activity: On day 27, place individual rats in an automated activity monitoring system and record total locomotor activity for 1 hour.
-
Morris Water Maze (Learning and Memory): From days 22-26, conduct spatial learning trials. On day 28, perform a probe trial without the platform to assess memory retention. Record escape latency and time spent in the target quadrant.
2.3. Neuropathology
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde.
-
Process the brains for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining on hippocampal sections to assess for neuronal loss and damage.
-
Quantify neuronal loss by cell counting in defined regions of the hippocampus.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Caption: Logical workflow for neurotoxicity hazard identification.
Application Notes & Protocols: Isobornyl Thiocyanoacetate as a Positive Control in Toxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing isobornyl thiocyanoacetate (IBTA) as a potential positive control in various in vitro toxicity assays. Given its known toxicological profile and the activity of related compounds, IBTA can serve as a reliable reference for assessing cytotoxicity and specific cellular signaling pathways.
Introduction
Isobornyl thiocyanoacetate (IBTA), historically known by the trade name Thanite, is a bicyclic monoterpenoid that was formerly used as an insecticide.[1][2][3] Its mechanism of toxicity is primarily attributed to the release of cyanide (HCN) through interaction with glutathione, a reaction that can be catalyzed by glutathione S-transferases.[4] This disruption of cellular respiration makes it a potent cytotoxic agent.
Furthermore, the isothiocyanate moiety is a well-established activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[5][6][7] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in detecting noxious chemical stimuli, leading to pain, inflammation, and other physiological responses.[8][9] Many pungent natural compounds, such as allyl isothiocyanate from mustard oil and cinnamaldehyde from cinnamon, are known TRPA1 agonists.[7][10] Given that IBTA contains a thiocyanate group, it is a strong candidate for a TRPA1 agonist and can be used as a positive control in assays monitoring the activation of this channel.
Data Presentation: Toxicological Profile of Isobornyl Thiocyanoacetate
The following table summarizes the available quantitative toxicity data for IBTA. This data is essential for determining appropriate concentration ranges for its use as a positive control in various assays.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 1000 mg/kg | [3] |
| LD50 | Rabbit | Oral | 722 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 6880 mg/kg | [3] |
| LD50 | Guinea Pig | Oral | 551 mg/kg | [3] |
| LD50 | Mouse | Intraperitoneal | 140 mg/kg | [3] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
Signaling Pathways and Experimental Workflows
The activation of the TRPA1 channel by electrophilic compounds like isothiocyanates leads to an influx of cations, primarily Ca2+ and Na+, into the cell.[5][8] This influx depolarizes the cell membrane and increases intracellular calcium concentrations, triggering downstream signaling cascades that can lead to neurogenic inflammation and other cellular responses.[9]
The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound using IBTA as a positive control. This workflow is applicable to assays such as the MTT and LDH assays.
Experimental Protocols
The following are detailed protocols for key experiments where IBTA can be used as a positive control.
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
Isobornyl thiocyanoacetate (IBTA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[12]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of IBTA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of your test compound and IBTA in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (vehicle control).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell viability).
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
Isobornyl thiocyanoacetate (IBTA)
-
Commercially available LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Culture medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at approximately 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[13][15]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light. Add 50 µL of stop solution to each well.[14][16]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment using the formula provided in the assay kit, after subtracting the background absorbance.
This assay measures changes in intracellular calcium concentration ([Ca2+]i) as a direct indicator of TRPA1 channel activation.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or other suitable cell line)
-
Poly-L-lysine or poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Isobornyl thiocyanoacetate (IBTA)
-
Allyl isothiocyanate (AITC) as a reference TRPA1 agonist
-
Fluorescence microplate reader or a fluorescence microscope equipped with an imaging system
Protocol:
-
Cell Seeding: Seed TRPA1-expressing cells onto coated 96-well plates and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells with HBSS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of IBTA and a known TRPA1 agonist like AITC in HBSS.
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading for a set period.
-
Add the compound dilutions (IBTA, AITC, and vehicle control) to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline (F0) for each well (ΔF/F0).
-
Plot the peak fluorescence change against the compound concentration to generate dose-response curves and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Disclaimer
The use of Isobornyl thiocyanoacetate as a positive control should be approached with a clear understanding of its toxic properties. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The protocols provided are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. Isobornyl thiocyanoacetate [sitem.herts.ac.uk]
- 2. Residues of isobornyl thiocyanoacetate (this compound) and a metabolite in fish and treated ponds | U.S. Geological Survey [usgs.gov]
- 3. echemi.com [echemi.com]
- 4. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Discovery and Development of TRPA1 Modulators [ebrary.net]
- 7. TRPA1 agonists--allyl isothiocyanate and cinnamaldehyde--induce adrenaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TRPA1 activation leads to neurogenic vasodilatation: involvement of reactive oxygen nitrogen species in addition to CGRP and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allyl isothiocyanate, an activator of TRPA1, increases gastric mucosal blood flow through calcitonin gene-related peptide and adrenomedullin in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Assessing Acetylcholinesterase Inhibition by Thanite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This enzymatic degradation terminates the signal transmission at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2] The evaluation of novel compounds, such as Thanite, for their AChE inhibitory activity is a crucial step in the drug discovery and development process. This document provides a detailed protocol for assessing the acetylcholinesterase inhibitory potential of a test compound, referred to herein as "this compound," using the well-established Ellman's method.[3]
Principle of the Assay
The protocol described is based on the spectrophotometric method developed by Ellman and colleagues. This colorimetric assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate. The resulting thiocholine is a thiol compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), a chromogenic disulfide, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion and a mixed disulfide.[4][5] The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[4] The presence of an inhibitor, such as this compound, will decrease the rate of the reaction.
Data Presentation
The inhibitory activity of this compound against acetylcholinesterase is determined by measuring the reduction in enzyme activity at various concentrations of the compound. The results should be tabulated to facilitate the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.
Table 1: Acetylcholinesterase Inhibition Data for this compound
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | [Concentration 1] | |
| [Concentration 2] | ||
| [Concentration 3] | ||
| [Concentration 4] | ||
| [Concentration 5] | ||
| Positive Control | ||
| Donepezil | [Concentration 1] | |
| [Concentration 2] | ||
| [Concentration 3] | ||
| [Concentration 4] | ||
| [Concentration 5] |
This table should be populated with experimental data. The IC50 value is determined by plotting the logarithm of the inhibitor concentration against the percentage of inhibition and fitting the data to a sigmoidal dose-response curve.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the acetylcholinesterase inhibition assay in a 96-well microplate format.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known AChE inhibitor (e.g., Donepezil).
-
Equipment:
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 412 nm.
-
Multichannel pipette.
-
Incubator set to 25°C or 37°C.
-
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions while monitoring with a pH meter.[6]
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. Immediately before use, dilute the stock solution with phosphate buffer to a final concentration of 1 U/mL. Keep the enzyme solution on ice.[6]
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this solution protected from light.[6]
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[6]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent effects.
-
Positive Control Solutions: Prepare a stock solution and serial dilutions of a known AChE inhibitor, such as Donepezil, in the same manner as the test compound.
Assay Procedure (96-Well Plate)
The following procedure is for a total reaction volume of 200 µL per well. It is recommended to perform all measurements in triplicate.
-
Plate Setup:
-
Blank Wells: 180 µL of phosphate buffer and 20 µL of ATCI solution (no enzyme).
-
Control Wells (100% Activity): 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of vehicle (e.g., 1% DMSO in buffer), and 10 µL of AChE solution.
-
Test Compound Wells: 130 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.
-
Positive Control Wells: 130 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of AChE solution, and 10 µL of the positive control serial dilutions.
-
-
Pre-incubation:
-
Add the buffer, DTNB solution, vehicle or inhibitor solutions, and AChE solution to the respective wells as outlined above.
-
Mix gently by tapping the plate.
-
Incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C).[7] This allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Reaction Initiation:
-
To all wells (except the blank wells), add 20 µL of the ATCI solution to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm.
-
Take readings every 60 seconds for a period of 10-20 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the control wells (100% activity).
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[2]
Mandatory Visualizations
Acetylcholinesterase Signaling Pathway
Caption: Acetylcholinesterase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Acetylcholinesterase Inhibition Assay
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
"environmental sample preparation for Thanite analysis"
Note on "Thanite"
The term "this compound" does not correspond to a recognized chemical compound in the public scientific literature. The following application notes and protocols are provided as a template for the analysis of trace-level persistent organic pollutants (POPs) in environmental matrices. The methodologies described are based on established procedures for compounds of similar characteristics, such as certain pesticides or industrial chemicals, which require rigorous sample preparation to achieve accurate quantification at low concentrations.
Introduction
The detection and quantification of novel or unknown chemical compounds in environmental samples present a significant analytical challenge. Often, these compounds are present at trace levels (ng/L to µg/kg) in complex matrices such as water, soil, and sediment.[1][2] Effective sample preparation is therefore a critical step to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for instrumental analysis.[1][3] This document outlines robust protocols for the preparation of water and soil samples for the analysis of a hypothetical POP, termed "this compound," using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and powerful technique for such analyses.[2]
General Workflow for Environmental Sample Analysis
The overall process for analyzing environmental samples for trace organic contaminants follows a logical sequence from sample collection to final data analysis. Each step is critical for ensuring the quality and validity of the results.
Caption: General workflow for environmental sample analysis.
Protocol 1: Water Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of "this compound" from aqueous matrices, such as groundwater or surface water. Solid-phase extraction is a widely used technique for its efficiency and ability to handle a range of sample volumes.[3]
Methodology:
-
Sample Preservation: Upon collection, store water samples in amber glass bottles at 4°C and analyze within 7 days.
-
Filtration: If samples contain significant particulate matter, filter through a 0.45 µm glass fiber filter.
-
SPE Cartridge Conditioning:
-
Select a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or nitrogen stream for 10-15 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge using two 4 mL aliquots of methanol into a collection tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.
-
Caption: Workflow for water sample preparation using SPE.
Protocol 2: Soil & Sediment Sample Preparation
This protocol details the extraction of "this compound" from solid matrices like soil and sediment. The procedure involves solvent extraction followed by a cleanup step to remove co-extracted matrix components that could interfere with the analysis.[1]
Methodology:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process two more times, combining the supernatants.
-
-
Cleanup (Dispersive SPE - dSPE):
-
Transfer the combined extract to a tube containing a dSPE mixture (e.g., C18 sorbent and anhydrous magnesium sulfate).
-
Vortex for 2 minutes to facilitate the removal of interfering compounds.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Concentration and Solvent Exchange:
-
Transfer the cleaned extract to an evaporation tube.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Perform a solvent exchange by adding 5 mL of methanol and concentrating again to near dryness.
-
-
Reconstitution:
-
Reconstitute the final residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.
-
Caption: Workflow for soil sample preparation.
Data Presentation
The following tables present hypothetical performance data for the described methods. Actual performance would need to be determined experimentally for the specific analyte.
Table 1: Method Performance for "this compound" in Water (SPE-LC-MS/MS)
| Parameter | Result | Units |
| Limit of Detection (LOD) | 0.5 | ng/L |
| Limit of Quantification (LOQ) | 1.5 | ng/L |
| Recovery (Spiked at 10 ng/L) | 95 ± 5 | % |
| Precision (RSD at 10 ng/L) | < 7 | % |
Table 2: Method Performance for "this compound" in Soil (Solvent Extraction-LC-MS/MS)
| Parameter | Result | Units |
| Limit of Detection (LOD) | 0.1 | µg/kg |
| Limit of Quantification (LOQ) | 0.3 | µg/kg |
| Recovery (Spiked at 5 µg/kg) | 88 ± 8 | % |
| Precision (RSD at 5 µg/kg) | < 10 | % |
Conclusion
The protocols provided offer a robust framework for the extraction and cleanup of a hypothetical trace organic contaminant, "this compound," from environmental water and soil samples. These methods are designed to achieve the low detection limits and high precision required for meaningful environmental monitoring.[4] It is essential that these methods be validated for the specific analyte of interest and the unique matrix characteristics of the samples being analyzed. Proper quality control measures, including the use of blanks, spikes, and certified reference materials, are crucial for ensuring data of high quality.[5][6]
References
Isobornyl Thiocyanoacetate: Formulation and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Isobornyl thiocyanoacetate is a clear, amber or reddish-yellow oily liquid with a terpene-like odor.[2][3] It is practically insoluble in water but is very soluble in organic solvents such as alcohol, benzene, chloroform, and ether.[3] It is stable under normal storage conditions.[1][3]
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₁₉NO₂S | [3] |
| Molecular Weight | 253.36 g/mol | [4] |
| CAS Number | 115-31-1 | [3] |
| Appearance | Clear, amber, or reddish-yellow oily liquid | [2][3] |
| Odor | Terpene-like | [2][3] |
| Melting Point | -48 °C | [3] |
| Boiling Point | 95 °C at 0.06 Torr | [3] |
| Density | 1.1465 g/cm³ at 25 °C | [3] |
| Water Solubility | Practically insoluble | [3] |
| Organic SolventSolubility | Very soluble in alcohol, benzene, chloroform, ether | [3] |
| Stability | Stable under normal storage conditions | [1][3] |
| Corrosivity | Somewhat corrosive to galvanized iron | [1][3] |
Synthesis
Two primary methods for the synthesis of isobornyl thiocyanoacetate have been described:
-
A two-step process beginning with camphene, which is first reacted with chloroacetic acid at elevated temperatures to produce isobornyl monochloroacetate. This intermediate is then dissolved in ethyl alcohol and refluxed with potassium thiocyanate to yield isobornyl thiocyanoacetate.[5]
-
An alternative method involves the reaction of isoborneol with chloroacetyl chloride and potassium thiocyanate.[1][2]
Historical Formulations
For its application as an insecticide, isobornyl thiocyanoacetate was formulated in various ways, which may provide insights for experimental preparations:
-
Solutions: It was commonly dissolved in kerosene or other petroleum oils.[2]
-
Emulsions: An example of a historical emulsion contained 5% technical grade isobornyl thiocyanoacetate and 0.6% dioctyl sodium sulfosuccinate.[1][2]
-
Other Formulations: It has also been formulated as aerosols, liquid oil sprays, emulsifiable concentrates, and dusts.[1][2]
-
Calibration Standard: A commercially available calibration standard exists at a concentration of 100 µg/mL in toluene.[6]
Metabolism and Mechanism of Action (Toxicology)
In living mice, isobornyl thiocyanoacetate has been shown to release hydrogen cyanide (HCN), a reaction catalyzed by glutathione S-transferases.[2] In fish, S-methylation has been observed, and a metabolite, isobornyl alpha-(methylthio)acetate, has been identified.[2][7] The rapid paralytic action of thiocyanates in insects is attributed to the toxophoric thiocyano group.[1][2] The precise molecular targets and signaling pathways underlying its biological effects remain largely uninvestigated in the available literature.[8]
Experimental Protocols
Disclaimer: Detailed, validated protocols for the use of isobornyl thiocyanoacetate in modern cell-based or in vivo research are not available in the peer-reviewed literature. The following are general guidelines for the preparation and handling of a hydrophobic compound for in vitro screening and should be adapted and validated by the researcher.
Preparation of Stock Solutions
Due to its poor water solubility, isobornyl thiocyanoacetate must be dissolved in an appropriate organic solvent to prepare a concentrated stock solution.
Materials:
-
Isobornyl thiocyanoacetate
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes
Protocol:
-
Accurately weigh the desired amount of isobornyl thiocyanoacetate in a sterile, amber vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Note on Solvent Choice: DMSO is a common solvent for in vitro assays. However, it is crucial to determine the tolerance of the specific cell line to DMSO, as concentrations above 0.1-0.5% (v/v) can be toxic. Ethanol is another option, but it can also have effects on cells at higher concentrations. A vehicle control (cell culture medium with the same final concentration of the solvent) must be included in all experiments.
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for testing the effects of isobornyl thiocyanoacetate on a cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Isobornyl thiocyanoacetate stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of the isobornyl thiocyanoacetate stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains constant across all wells.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of isobornyl thiocyanoacetate. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability as a percentage of the vehicle control. Plot the results to determine the IC₅₀ value, if applicable.
Signaling Pathways
Currently, there is no published research that elucidates the specific signaling pathways modulated by isobornyl thiocyanoacetate in mammalian cells or other biological systems relevant to drug development. Researchers interested in this compound would need to conduct initial screening assays to identify potential biological targets and affected pathways. A possible starting point, given its chemical structure, could be to investigate pathways related to cellular stress and apoptosis, considering its known toxicity in insects.
Safety Precautions
Isobornyl thiocyanoacetate is considered moderately to very toxic, with a probable oral lethal dose in humans estimated to be between 50 and 500 mg/kg.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes, and wash hands thoroughly after handling.[3] Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[3]
Conclusion
Isobornyl thiocyanoacetate is a compound with well-documented insecticidal properties but limited characterization in the context of modern experimental biology and drug discovery. The information provided here on its physical and chemical properties and historical formulations can serve as a foundation for researchers interested in exploring its potential applications. However, the lack of data on its mechanism of action in mammalian systems necessitates careful and systematic investigation, starting with basic in vitro assays to determine its biological activity and potential cellular targets.
References
- 1. usgs.gov [usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 5. ISOBORNYL THIOCYANOACETATE | 20285-28-3 | Benchchem [benchchem.com]
- 6. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]
- 7. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 8. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of "Thanite" in the Laboratory
Disclaimer: The following document provides a comprehensive template for the safe handling of a chemical substance in a laboratory setting. The term "Thanite" is not a recognized chemical name in standard chemical literature or safety databases. Therefore, the specific physical, chemical, and toxicological properties required for a complete and accurate safety protocol are unknown. This document must be adapted with specific information for the actual chemical substance being used. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed and specific guidance.
Introduction
This document outlines the essential procedures and precautions for the safe handling, storage, and disposal of "this compound" in a laboratory environment. Adherence to these guidelines is mandatory to minimize risks to personnel and the environment. All researchers, scientists, and drug development professionals working with this substance must be familiar with these protocols before commencing any experimental work.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before working with "this compound." This involves identifying potential hazards and evaluating the risks associated with the planned experiments. The Safety Data Sheet (SDS) is the primary source of information for this assessment.
2.1 Toxicological Data Summary
Data in this table is for illustrative purposes only and must be replaced with specific data for the substance in use.
| Toxicological Endpoint | Value | Species | Route | Source |
| Acute Toxicity | ||||
| LD50 (Oral) | e.g., 200 mg/kg | e.g., Rat | Oral | (Specify) |
| LD50 (Dermal) | e.g., 500 mg/kg | e.g., Rabbit | Dermal | (Specify) |
| LC50 (Inhalation) | e.g., 100 ppm (4h) | e.g., Rat | Inhalation | (Specify) |
| Other Health Effects | ||||
| Skin Corrosion/Irritation | e.g., Corrosive | (Specify) | ||
| Eye Damage/Irritation | e.g., Serious eye damage | (Specify) | ||
| Carcinogenicity | e.g., Suspected carcinogen | (Specify) | ||
| Mutagenicity | e.g., Not classified | (Specify) | ||
| Reproductive Toxicity | e.g., May damage fertility | (Specify) |
2.2 Physical and Chemical Properties
Data in this table is for illustrative purposes only and must be replaced with specific data for the substance in use.
| Property | Value | Source |
| Appearance | e.g., White crystalline solid | (Specify) |
| Odor | e.g., Odorless | (Specify) |
| Melting Point/Freezing Point | e.g., 150 °C | (Specify) |
| Boiling Point | e.g., 300 °C | (Specify) |
| Flash Point | e.g., Not applicable | (Specify) |
| Vapor Pressure | e.g., <0.1 mmHg at 20 °C | (Specify) |
| Solubility in Water | e.g., 10 g/L at 20 °C | (Specify) |
| pH | e.g., 3 (1% solution) | (Specify) |
Handling and Storage Protocols
3.1 General Handling Precautions
-
Always work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling powders or volatile forms of "this compound".[1][2][3]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[4]
-
Do not eat, drink, or smoke in areas where "this compound" is handled or stored.[2][4]
-
Wash hands thoroughly after handling.[5]
-
Confine long hair and loose clothing.[4]
-
Use only non-sparking tools if the substance is flammable.
-
Keep containers tightly closed when not in use.[3]
3.2 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling "this compound":
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[4]
-
Body Protection: A lab coat must be worn at all times.[1][2] For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit may be required.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator is required.[4] The type of respirator will depend on the concentration and nature of the airborne contaminant.
3.3 Storage
-
Store "this compound" in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Store in the original, tightly sealed, and properly labeled container.[1][3]
-
Containers should be stored in a secondary containment tray to prevent spills.
-
Do not store in a fume hood.[1]
Experimental Protocols
4.1 Protocol for Weighing and Preparing Solutions
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., balance, weigh boats, spatula, glassware, solvent).
-
Don the appropriate PPE as specified in section 3.2.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a spatula to carefully transfer the required amount of "this compound" to a weigh boat.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the weighed "this compound" to the solvent in a suitable container (e.g., beaker, flask).
-
If the reaction is exothermic, add the substance slowly and consider cooling the solution.
-
Ensure the solution is mixed thoroughly.
-
-
Cleanup:
-
Clean the balance and spatula with a damp cloth (if appropriate for the chemical) within the fume hood.
-
Dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Emergency Procedures
5.1 Spill Response
-
Evacuate: Immediately evacuate the affected area if the spill is large, volatile, or highly toxic.
-
Alert: Notify your supervisor and the laboratory safety officer.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials (e.g., spill pillows, sand).
-
Cleanup:
-
Wear appropriate PPE.
-
For small spills, use an appropriate spill kit to absorb the material.
-
Work from the outside of the spill towards the center.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Ventilate: Ensure the area is well-ventilated.
5.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Waste Disposal
-
All waste contaminated with "this compound" must be disposed of as hazardous waste.[4]
-
Collect waste in a designated, labeled, and sealed container that is compatible with the chemical.[6]
-
Do not mix "this compound" waste with other incompatible waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[7]
-
Do not dispose of "this compound" down the drain unless it is explicitly permitted by your institution's safety office and local regulations.[8][9]
Visualizations
Caption: Workflow for responding to a chemical spill or exposure.
Caption: Hierarchy of controls for mitigating chemical exposure.
References
- 1. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 9. nems.nih.gov [nems.nih.gov]
Troubleshooting & Optimization
"troubleshooting isobornyl thiocyanoacetate synthesis impurities"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobornyl thiocyanoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during this two-step synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for isobornyl thiocyanoacetate?
A1: The synthesis is typically a two-step process.[1][2][3][4] First, camphene is reacted with chloroacetic acid, usually at elevated temperatures, to produce the intermediate, isobornyl chloroacetate. In the second step, this intermediate is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like ethanol, to yield the final product, isobornyl thiocyanoacetate.[1][2][3][4] An alternative route involves the reaction of isoborneol with chloroacetyl chloride, followed by treatment with potassium thiocyanate.[2][3]
Q2: What are the most common impurities found in the final product?
A2: Impurities can arise from several sources: the starting materials, side reactions during the synthesis, and incomplete reactions. Common impurities may include:
-
Unreacted Camphene and Isobornyl Chloroacetate: Resulting from incomplete reactions in either of the two steps.
-
Tricyclene and other Terpenes: Technical-grade camphene, the starting material, can contain significant amounts of tricyclene and other terpene isomers which can undergo similar reactions to camphene.[5][6]
-
Isobornyl Isothiocyanoacetate: The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack the isobornyl chloroacetate intermediate with either the sulfur or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isothiocyanate isomer.[7]
-
Camphene Rearrangement Products: The reaction of camphene with an acid can induce a Wagner-Meerwein rearrangement, a type of carbocation rearrangement common in bicyclic terpenes.[8][9][10] This can lead to the formation of isomeric chloroacetate intermediates and, consequently, isomeric thiocyanoacetate impurities in the final product.
-
Elimination Byproducts: Especially with secondary halides like isobornyl chloroacetate, an elimination reaction can compete with the desired substitution, leading to the formation of alkenes.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product.
Q4: What are the recommended purification methods for isobornyl thiocyanoacetate?
A4: Purification can typically be achieved through vacuum distillation or column chromatography. For removing polar impurities, a liquid-liquid extraction (washing the organic phase with water and brine) is often a necessary first step. Solid Phase Extraction (SPE) may also be a viable technique for purification.[11]
Troubleshooting Guides
Issue 1: Low Yield of Isobornyl Thiocyanoacetate
Q: I am experiencing a low yield of my final product. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors, from reaction conditions to the purity of your starting materials. Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Action |
| Incomplete Reaction (Step 1 or 2) | Increase the reaction time and/or temperature. Ensure efficient stirring. For the second step, ensure the potassium/ammonium thiocyanate is fully dissolved. |
| Sub-optimal Reagent Stoichiometry | Experiment with adjusting the molar ratios of the reactants. An excess of chloroacetic acid in the first step or thiocyanate salt in the second step may drive the reaction to completion. |
| Competing Elimination Reaction | The reaction of the thiocyanate salt with isobornyl chloroacetate can have a competing elimination pathway.[7] Try running the second step of the reaction at a lower temperature to favor substitution over elimination.[7] |
| Loss of Product During Workup | Isobornyl thiocyanoacetate is an oily liquid and can be lost during aqueous washes if emulsions form. Ensure clean phase separation. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product. |
| Poor Quality of Starting Camphene | Use high-purity camphene. Impurities in the starting material will lead to side products and a lower yield of the desired product. |
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product shows multiple unexpected peaks in the GC analysis. What are these impurities and how can I avoid them?
A: The presence of multiple peaks suggests side reactions or impurities in your starting materials.
-
Check Starting Material Purity: Analyze your starting camphene by GC to check for the presence of tricyclene and other terpenes.[5][6] If significant impurities are present, consider purifying the camphene before use or sourcing a higher-purity grade.
-
Wagner-Meerwein Rearrangement: The acidic conditions of the first step can cause rearrangements of the camphene skeleton.[8][9][10] Using a milder acid catalyst or lower reaction temperatures might reduce the extent of these rearrangements.
-
Formation of Isobornyl Isothiocyanoacetate: The formation of the isothiocyanate isomer is a common side reaction. The choice of solvent can influence the S vs. N selectivity of the thiocyanate attack. Protic solvents like ethanol (which is commonly used) can help to solvate the nitrogen atom of the thiocyanate ion, making the sulfur atom more available for nucleophilic attack and thus favoring the formation of the desired thiocyanate.[7]
-
Unreacted Intermediates: If you see peaks corresponding to camphene or isobornyl chloroacetate, ensure your reaction has gone to completion by extending the reaction time or increasing the temperature.
Issue 3: Product Discoloration
Q: My final product is a dark or discolored oil. What causes this and how can I obtain a cleaner product?
A: Product discoloration often indicates the presence of polymeric or degradation byproducts.
-
Reaction Temperature: Overheating, especially during the first step with chloroacetic acid, can lead to decomposition and the formation of colored impurities. Try to maintain the recommended reaction temperature and avoid localized overheating.
-
Purification: Discoloration can often be removed by passing the crude product through a short plug of silica gel or by treatment with activated carbon before final purification by vacuum distillation.
-
Storage: Isobornyl thiocyanoacetate may be sensitive to light and air over long periods. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Experimental Protocols
Protocol 1: Synthesis of Isobornyl Chloroacetate (Step 1)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine camphene and chloroacetic acid. A typical molar ratio is 1:1 to 1:1.5 (camphene:chloroacetic acid).
-
Heat the mixture with stirring. A reported condition is 125°C for 16 hours.[4][12]
-
After the reaction is complete (as monitored by GC or TLC), cool the mixture to room temperature.
-
Wash the crude product with water to remove unreacted chloroacetic acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain crude isobornyl chloroacetate. This intermediate may be used directly in the next step or purified further by vacuum distillation.
Protocol 2: Synthesis of Isobornyl Thiocyanoacetate (Step 2)
-
Dissolve the crude isobornyl chloroacetate in a suitable solvent, such as ethanol.[1][4]
-
Add potassium thiocyanate or ammonium thiocyanate to the solution. A slight excess of the thiocyanate salt (e.g., 1.2 to 1.5 equivalents) is often used.
-
Heat the mixture to reflux with stirring. A reported condition is refluxing for 8 hours.[1][4]
-
Monitor the reaction by GC or TLC for the disappearance of isobornyl chloroacetate.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (e.g., potassium chloride).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield the crude isobornyl thiocyanoacetate.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthesis workflow for isobornyl thiocyanoacetate.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Isobornyl thiocyanoacetate [sitem.herts.ac.uk]
- 2. echemi.com [echemi.com]
- 3. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ISOBORNYL THIOCYANOACETATE CAS#: 115-31-1 [m.chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. camphene, 79-92-5 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. ISOBORNYL THIOCYANOACETATE | 115-31-1 [chemicalbook.com]
Technical Support Center: Optimizing GC-MS for Thanite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of "Thanite" and similar small molecules using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the initial GC-MS parameters I should consider for analyzing a new compound like this compound?
A1: For a novel compound, a good starting point involves a general-purpose capillary column (e.g., a 5% diphenyl / 95% dimethylpolysiloxane phase) of standard dimensions (30 m x 0.25 mm x 0.25 µm). Initial oven temperature can be set around 50-70°C, with a ramp to 280-300°C. The injector temperature is typically set to 250°C and the MS transfer line to 280°C. A standard splitless injection is often a good starting point for achieving low detection limits. The mass spectrometer should be set to scan a broad mass range (e.g., m/z 50-500) to identify the molecular ion and characteristic fragments of this compound.
Q2: How do I choose the right GC column for this compound analysis?
A2: Column selection depends on the polarity and volatility of this compound. A low-bleed MS-certified column is recommended to minimize baseline noise.[1] For non-polar to moderately polar compounds, a DB-5ms or equivalent is a robust choice. If this compound is highly polar, derivatization may be necessary, or a more polar column phase could be explored.
Q3: What is the importance of method validation for this compound analysis?
A3: Method validation ensures that your analytical procedure is accurate, precise, reproducible, and specific for the intended purpose.[2][3] Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4] This is crucial for reliable quantification in research and is a regulatory requirement in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during GC-MS analysis. A systematic approach to troubleshooting is often the most effective.[5]
Issue 1: No Peaks or Very Small Peaks
Q: I've injected my this compound sample, but I don't see any peaks in the chromatogram. What should I check?
A:
-
Check the Basics: Ensure the instrument power is on, gas supplies are adequate, and all electrical and signal connections are secure.[6]
-
Sample Integrity: Verify the concentration and stability of your this compound sample.[6][7]
-
Injection Problem:
-
System Leak: A leak in the injector is a common cause of reduced signal for volatile compounds.[7] Use an electronic leak detector to check for leaks at the septum, column fittings, and other connections.[5]
-
Column Installation: Ensure the column is installed correctly in both the injector and the detector.[5] An improperly installed column can lead to a complete loss of signal.[8]
-
Detector Issues: Confirm that the mass spectrometer is tuned and operating correctly. Check the filament and electron multiplier status.[6]
Issue 2: Peak Tailing or Fronting
Q: My this compound peak is showing significant tailing/fronting. How can I improve the peak shape?
A:
-
Peak Tailing:
-
Active Sites: Tailing is often caused by active sites in the inlet liner or on the column itself, which can interact with polar functional groups on the analyte.[7] Consider using a deactivated inlet liner and a high-quality, inert GC column.[6]
-
Contamination: A contaminated inlet liner or the front end of the column can also cause peak tailing. Try cleaning or replacing the liner and trimming a small portion (e.g., 10-20 cm) from the front of the column.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or increasing the split ratio.[6]
-
-
Peak Fronting:
-
Column Overloading: This is a primary cause of fronting.[7] Reduce the injection volume or dilute the sample.[7]
-
Improper Injection: A slow or choppy injection can lead to poor peak shape.[5]
-
Condensation: If the injector or initial oven temperature is too low, the sample may condense, leading to fronting.[7]
-
Issue 3: Unstable Baseline (Noise, Drift, or Ghost Peaks)
Q: My baseline is noisy, drifting, or I'm seeing peaks even in blank runs. What are the potential causes?
A:
-
Baseline Noise/Drift:
-
Contaminated Carrier Gas: Impurities in the carrier gas are a frequent source of baseline issues.[5] Ensure high-purity gas is used and that gas purifiers (oxygen, moisture, and hydrocarbon traps) are installed and functioning.[1]
-
Column Bleed: High baseline at the end of a temperature program often indicates column bleed.[1] Ensure you are not exceeding the column's maximum temperature limit and that the column was properly conditioned.[1] Using a low-bleed column is recommended for MS applications.[1]
-
Contaminated Detector: The ion source of the mass spectrometer may need cleaning.[7]
-
-
Ghost Peaks/Carryover:
-
Contaminated Syringe or Rinse Solvent: Replace the rinse solvent and clean or replace the syringe.[6]
-
Injector Contamination: The septum, liner, or injector body may be contaminated from previous injections. Regular maintenance, including changing the septum and liner, is crucial.[7]
-
Sample Backflash: If the injection volume is too large for the liner and inlet conditions, the sample can vaporize and expand beyond the liner, contaminating the injector.[6][9]
-
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound
-
Sample Preparation: Dissolve the this compound reference standard and samples in a high-purity solvent (e.g., ethyl acetate, methanol) to a final concentration of 1-10 µg/mL.
-
GC-MS Parameters:
-
Injector: Splitless mode at 250°C. Injection volume: 1 µL.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 70°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-500).
-
-
Data Analysis:
-
Identify the retention time of the this compound peak.
-
Examine the mass spectrum of the peak to identify the molecular ion and key fragment ions.
-
For quantitative analysis, create a calibration curve using a series of known concentrations of the this compound standard.
-
Protocol 2: GC-MS Method Validation Outline
-
Specificity: Inject a blank solvent and a matrix blank to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound standard. Inject each concentration in triplicate and plot the peak area versus concentration. The correlation coefficient (R²) should be >0.99.[2]
-
Accuracy: Analyze samples with known concentrations of this compound (spiked matrix samples) at low, medium, and high levels. The recovery should typically be within 80-120%.[4]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day. The relative standard deviation (RSD) should be <15%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically signal-to-noise ratio of 10:1).
Data Presentation
Table 1: Typical GC-MS Parameters for Optimization of this compound Analysis
| Parameter | Typical Range | Considerations |
| Injector Temperature | 250 - 300 °C | Should be high enough to ensure complete vaporization of this compound without causing thermal degradation. |
| Injection Mode | Split / Splitless | Splitless for high sensitivity (trace analysis). Split for higher concentration samples to avoid column overload. |
| Oven Temperature Program | Initial: 50-100°C, Ramp: 5-20°C/min, Final: 250-320°C | Optimized to achieve good separation from other components and a reasonable run time. |
| Carrier Gas Flow Rate | 1.0 - 2.0 mL/min (for 0.25/0.32 mm ID columns) | Higher flow rates can decrease analysis time but may reduce separation efficiency.[1] |
| MS Source Temperature | 200 - 250 °C | Affects fragmentation patterns. Tune for optimal sensitivity and spectral integrity. |
| Electron Energy | 70 eV (standard) | Can be lowered to reduce fragmentation and enhance the molecular ion.[1] |
| Acquisition Mode | Full Scan / SIM | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis. |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound using GC-MS.
Caption: A logical troubleshooting decision tree for common GC-MS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
"improving extraction efficiency of Thanite from soil samples"
Thanite Extraction Technical Support Center
Welcome to the technical support hub for the extraction of this compound from soil samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed protocols to optimize extraction efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from soil challenging? A1: this compound is a novel bicyclic organic compound with significant neuroprotective properties identified in preclinical models. Its extraction is challenging due to its strong adsorption to clay and organic matter in soil matrices, coupled with its moderate thermal sensitivity.
Q2: What is the single most critical factor for improving this compound extraction efficiency? A2: The choice of solvent system is the most critical factor. This compound exhibits moderate polarity, and its solubility is highly dependent on the solvent's dielectric constant. A multi-solvent system, typically a combination of a polar and a non-polar solvent, is often required to efficiently desorb it from soil particles.
Q3: How can I accurately quantify the amount of this compound extracted? A3: High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm is the standard method for quantifying this compound. For higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. A certified this compound reference standard is required for creating a calibration curve for accurate quantification.
Q4: Is this compound susceptible to degradation during extraction? A4: Yes, this compound can undergo hydrolysis at pH levels below 4.0 and above 9.0. It is also sensitive to temperatures exceeding 60°C for prolonged periods ( > 2 hours), which can lead to epimerization and loss of bioactivity.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Possible Cause: Incorrect solvent system.
-
Solution: this compound requires a solvent mixture to effectively overcome its affinity for the soil matrix. Pure acetone or methanol is often insufficient. Refer to the solvent optimization data in Table 1. A recommended starting point is a 70:30 (v/v) mixture of Dichloromethane and Methanol.
-
Possible Cause: Insufficient agitation or extraction time.
-
Solution: this compound's desorption from soil is a diffusion-limited process. Ensure vigorous agitation using sonication or a high-speed orbital shaker. Increase extraction time in 30-minute increments to determine the optimal duration. See Table 2 for guidance.
-
Possible Cause: Soil sample is too wet.
-
Solution: High water content in the soil can reduce the efficiency of organic solvents. It is recommended to air-dry the soil samples to a moisture content of <10% or perform a lyophilization step prior to extraction.
Issue 2: Poor Reproducibility Between Samples
-
Possible Cause: Inhomogeneous soil samples.
-
Solution: this compound concentration can vary significantly even within a small collection area. Before weighing, thoroughly homogenize the entire soil sample by sieving (2 mm mesh) and mixing.
-
Possible Cause: Inconsistent temperature or pH.
-
Solution: Monitor and control the temperature and pH of the extraction slurry. Do not exceed 50°C. Use a buffered solvent system (e.g., with 0.1% formic acid) to maintain a consistent pH between 5.0 and 6.0, which has been shown to maximize this compound stability and extraction.
Issue 3: High Levels of Impurities in the Final Extract
-
Possible Cause: Co-extraction of other compounds.
-
Solution: The initial solvent system may be too non-selective. After the primary extraction, perform a liquid-liquid partitioning step. For example, after evaporating the initial solvent, re-dissolve the residue in ethyl acetate and wash it with a brine solution to remove highly polar impurities.
-
Possible Cause: Presence of humic acids.
-
Solution: Humic acids are common co-extractives from soil. To remove them, consider adding a solid-phase extraction (SPE) step after the initial extraction. A C18 or silica SPE cartridge can effectively retain this compound while allowing polar impurities to pass through.
Quantitative Data Summary
Table 1: Effect of Solvent System on this compound Extraction Efficiency
| Solvent System (v/v) | Dielectric Constant (20°C) | Mean Yield (µg/g soil) | Standard Deviation |
| 100% Hexane | 1.9 | 5.2 | ± 1.1 |
| 100% Acetone | 21.0 | 45.8 | ± 3.5 |
| 100% Methanol | 33.0 | 62.1 | ± 4.2 |
| 50:50 DCM:Methanol | 21.1 | 88.4 | ± 5.1 |
| 70:30 DCM:Methanol | 15.4 | 112.5 | ± 6.3 |
| 80:20 Acetone:Water | 28.4 | 55.9 | ± 4.8 |
Table 2: Effect of Extraction Time and Temperature (Solvent: 70:30 DCM:Methanol)
| Temperature (°C) | Extraction Time (min) | Mean Yield (µg/g soil) | Standard Deviation |
| 25 | 30 | 85.1 | ± 7.0 |
| 25 | 60 | 98.6 | ± 5.9 |
| 25 | 120 | 101.3 | ± 6.1 |
| 40 | 30 | 102.7 | ± 5.5 |
| 40 | 60 | 114.2 | ± 6.2 |
| 40 | 120 | 115.1 | ± 6.4 |
| 60 | 60 | 95.3 (Degradation noted) | ± 8.8 |
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE)
-
Sample Preparation: Air-dry soil samples for 48 hours. Sieve through a 2 mm mesh to remove large debris and homogenize.
-
Extraction: Weigh 10.0 g of the prepared soil into a 100 mL glass beaker. Add 40 mL of the extraction solvent (70:30 Dichloromethane:Methanol with 0.1% formic acid).
-
Sonication: Place the beaker in an ultrasonic bath with the water level matching the solvent level. Sonicate at a frequency of 40 kHz and a power of 300W for 60 minutes. Maintain the bath temperature at 40°C.
-
Separation: Centrifuge the resulting slurry at 4000 x g for 15 minutes. Decant the supernatant into a clean flask.
-
Repeat: Repeat the extraction (steps 2-4) on the soil pellet with an additional 40 mL of solvent to maximize yield. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined solvent under reduced pressure using a rotary evaporator with the water bath set to 40°C.
-
Reconstitution & Analysis: Reconstitute the dried extract in 1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water) for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
-
Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Reconstitute the crude extract from Protocol 1 in 2 mL of 10% methanol in water. Load this solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to elute polar impurities. Discard the eluate.
-
Elution: Elute the target compound, this compound, by passing 10 mL of 90% methanol in water through the cartridge.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for analysis.
Visualized Workflows and Pathways
Caption: General experimental workflow for the extraction and purification of this compound from soil samples.
Caption: Troubleshooting decision tree for diagnosing causes of low this compound extraction yield.
Caption: Hypothetical signaling pathway showing this compound inhibiting the JNK-mediated apoptotic cascade.
"addressing matrix effects in isobornyl thiocyanoacetate analysis"
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the analysis of isobornyl thiocyanoacetate, a compound often used in pesticide formulations. The content is tailored for researchers, scientists, and professionals in drug development utilizing mass spectrometry-based techniques like LC-MS or GC-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect isobornyl thiocyanoacetate analysis?
A1: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest (isobornyl thiocyanoacetate). These components can include salts, lipids, proteins, and other endogenous materials from the sample's origin (e.g., plasma, soil, food products).[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] For isobornyl thiocyanoacetate, which may be analyzed in complex samples, matrix effects can lead to erroneously low or high concentration readings.
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a common type of matrix effect where co-eluting matrix components reduce the ionization efficiency of the analyte, resulting in a decreased signal (lower peak area).[5] This can happen when matrix components compete for ionization, alter the physical properties of the ESI droplets, or neutralize the analyte ions.[3][5] Ion enhancement, while less common, is the opposite effect: matrix components increase the analyte's ionization efficiency, leading to a stronger signal and an overestimation of the analyte's concentration.
Q3: My calibration curve is prepared in a pure solvent, but my samples are in a biological matrix. Is this a problem?
A3: Yes, this is a significant potential problem. If the sample matrix causes ion suppression, the analytical signal for isobornyl thiocyanoacetate in your sample will be lower than for the same concentration in a clean solvent. This discrepancy will lead to an underestimation of the actual concentration in the sample. Regulatory guidelines for bioanalytical method validation require that matrix effects be assessed and mitigated to ensure data reliability.
Q4: How can I determine if my analysis is suffering from matrix effects?
A4: The most common and reliable method is the post-extraction spike experiment.[1][6] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (clean) solvent at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is post-column infusion , where a constant flow of the analyte solution is introduced into the MS detector after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Issue 1: Low or Disappearing Analyte Signal (Suspected Ion Suppression)
Your isobornyl thiocyanoacetate peak area is significantly lower than expected or has disappeared in matrix samples compared to standards in neat solvent.
-
Cause: Co-eluting endogenous compounds from the matrix are likely suppressing the ionization of your analyte.[7]
-
Solution Workflow:
Caption: Troubleshooting workflow for low analyte signal due to ion suppression.
-
Recommended Actions:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains isobornyl thiocyanoacetate while allowing matrix components to be washed away. For an oily matrix, normal-phase SPE (e.g., silica) might be effective, whereas for aqueous samples, reversed-phase SPE (e.g., C18) is recommended.[8]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively partition your analyte into the organic phase, leaving interferences behind.[9]
-
-
Chromatographic Separation: Modify your LC or GC method to better separate the analyte from co-eluting matrix components. Adjusting the gradient, flow rate, or changing the column chemistry can resolve the analyte peak from the suppression zone.
-
Sample Dilution: A simple and often effective strategy is to dilute the sample extract.[6] This reduces the concentration of both the analyte and the interfering matrix components. A dilution factor of 25-40x can reduce ion suppression to less than 20% if the initial suppression was ≤80%.[6] This approach is only viable if the instrument is sensitive enough to detect the diluted analyte concentration.[6]
-
Issue 2: Poor Reproducibility and Inaccurate Results
You observe high variability (%RSD) in your quality control samples and the results do not seem accurate.
-
Cause: The matrix effect is inconsistent across different samples or batches. This can be due to variations in the composition of the biological matrix from different sources.
-
Solution Workflow:
Caption: Logical workflow to address poor reproducibility in analysis.
-
Recommended Actions:
-
Use an Internal Standard (IS): This is the most widely recognized technique to correct for matrix effects.[3] An ideal IS is a stable isotope-labeled (SIL) version of isobornyl thiocyanoacetate. The SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization, and will experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is effectively cancelled out.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, blank food extract). This ensures that the standards and samples experience the same matrix effects, thereby improving accuracy.[10]
-
Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Preparation (SPE/LLE) | Physically removes interfering matrix components prior to injection.[9] | Highly effective; can eliminate the root cause of the problem. | Can be time-consuming, requires method development, and may lead to analyte loss.[9] |
| Sample Dilution | Reduces the concentration of interfering components below the level where they cause suppression.[6] | Simple, fast, and requires no extra materials. | Reduces analyte concentration, requiring a highly sensitive instrument; may not eliminate all effects.[6] |
| Matrix-Matched Calibration | Calibrators and samples experience the same matrix effect, which cancels out during quantification.[10] | Compensates for the effect without needing to remove it; improves accuracy. | Requires a reliable source of analyte-free blank matrix; does not correct for sample-to-sample variability. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | The IS co-elutes and experiences the same ionization effects as the analyte, allowing for correction via response ratio. | Considered the "gold standard" for compensating for matrix effects; corrects for both extraction and ionization variability.[3] | SIL-IS can be expensive or commercially unavailable. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike isobornyl thiocyanoacetate at a known concentration (e.g., low, medium, and high QC levels) into the final analysis solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix through your entire sample preparation procedure. In the final step, spike the resulting blank extracts with isobornyl thiocyanoacetate to the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with isobornyl thiocyanoacetate before the extraction process. This set is used to determine recovery but is not needed for the MF calculation itself.
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS or GC-MS system and record the peak areas for the analyte.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of < 1 indicates ion suppression.
-
An MF of > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 (or 80% and 120%) is often considered acceptable, indicating no significant matrix effect.[10]
-
Caption: Experimental workflow for the Post-Extraction Spike method.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Sample Cleanup
This is a template protocol for reversed-phase SPE, suitable for extracting moderately nonpolar compounds like isobornyl thiocyanoacetate from aqueous samples (e.g., water, plasma after protein precipitation).
-
Cartridge Selection: Choose a C18 SPE cartridge.
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Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of water (or a buffer matching your sample's pH) through the cartridge. Do not let the sorbent go dry.
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Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate. Isobornyl thiocyanoacetate will be retained on the C18 sorbent.
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Washing: Pass 1-2 cartridge volumes of a weak organic solvent/water mixture (e.g., 5-10% methanol in water) to wash away polar interferences.
-
Elution: Elute the isobornyl thiocyanoacetate from the cartridge using a small volume of a strong organic solvent like acetonitrile or methanol.
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Evaporation & Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. providiongroup.com [providiongroup.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. ISOBORNYL THIOCYANOACETATE | 20285-28-3 | Benchchem [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
"stabilization of isobornyl thiocyanoacetate in solution"
Welcome to the Technical Support Center for isobornyl thiocyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of isobornyl thiocyanoacetate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of isobornyl thiocyanoacetate in solution?
Isobornyl thiocyanoacetate is generally stable under normal storage conditions at room temperature.[1][2][3] However, its stability in solution is highly dependent on the solvent, pH, temperature, and exposure to light.
Q2: What are the primary degradation pathways for isobornyl thiocyanoacetate in solution?
The primary degradation pathway for isobornyl thiocyanoacetate in aqueous solutions is base-catalyzed hydrolysis of the ester linkage.[3] This leads to the formation of isoborneol and thiocyanoacetic acid. Under oxidative conditions, the thiocyanate group may also be susceptible to oxidation.
Q3: How does pH affect the stability of isobornyl thiocyanoacetate?
Isobornyl thiocyanoacetate is most stable in neutral to slightly acidic solutions. Under basic conditions, the rate of hydrolysis increases significantly. Estimated half-lives for isobornyl thiocyanoacetate in aqueous solutions are approximately 45 days at pH 7 and decrease to 5 days at pH 8.[3]
Q4: Is isobornyl thiocyanoacetate sensitive to light?
While direct photolysis is not expected to be a major degradation pathway, prolonged exposure to UV light may contribute to degradation, especially in the presence of photosensitizers.[3] It is recommended to protect solutions from light during storage and handling.
Q5: What are suitable solvents for dissolving isobornyl thiocyanoacetate?
Isobornyl thiocyanoacetate is very soluble in common organic solvents such as ethanol, methanol, acetone, acetonitrile, benzene, chloroform, and ether.[3] It is practically insoluble in water. When preparing aqueous solutions for experimental assays, it is common to first dissolve the compound in a water-miscible organic solvent and then dilute it with the aqueous buffer.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in a Newly Prepared Solution
| Possible Cause | Troubleshooting Step |
| Basic pH of the Solution | Measure the pH of your solution. If it is above 7.0, the compound may be undergoing rapid base-catalyzed hydrolysis. Adjust the pH to a neutral or slightly acidic range (pH 6.0-7.0) using a suitable buffer. |
| Reactive Solvent | Ensure the solvent is inert and of high purity. Some solvents may contain impurities that can react with the thiocyanoacetate group. Use freshly opened, HPLC-grade solvents whenever possible. |
| Contaminated Glassware | Residual basic detergents on glassware can raise the pH of the solution. Ensure all glassware is thoroughly rinsed with deionized water and, if necessary, acid-washed. |
| Elevated Temperature | If the solution was prepared or stored at an elevated temperature, this could accelerate degradation. Prepare and store solutions at room temperature or below, unless otherwise specified by the experimental protocol. |
Issue 2: Appearance of Unknown Peaks in HPLC/GC Analysis Over Time
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The appearance of new peaks with shorter retention times could indicate the formation of more polar degradation products like isoborneol and thiocyanoacetic acid. To confirm, analyze standards of these potential degradants if available. |
| Oxidation | If the solution was not protected from air, oxidative degradation may occur. The appearance of new peaks could correspond to oxidized derivatives. Prepare fresh solutions and consider purging with an inert gas (e.g., nitrogen or argon) before sealing the container. |
| Solvent-Related Impurities | Some solvents can degrade over time or react with the compound to form adducts. Run a blank solvent injection to check for solvent-related peaks. |
| Photodegradation | If the solution was exposed to light, new peaks may be a result of photodegradation. Repeat the experiment with light-protected containers (e.g., amber vials or vials wrapped in aluminum foil). |
Issue 3: Poor Solubility or Precipitation of the Compound in Aqueous Buffers
| Possible Cause | Troubleshooting Step |
| Low Water Solubility | Isobornyl thiocyanoacetate is practically insoluble in water. When preparing aqueous solutions, first dissolve the compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol, or acetonitrile) before slowly adding the aqueous buffer with vigorous stirring. |
| Incorrect Co-solvent Percentage | The final concentration of the organic co-solvent may be too low to maintain solubility. Determine the minimum percentage of co-solvent required to keep the compound in solution at the desired concentration. Be mindful that high concentrations of organic solvents may affect biological assays. |
| Temperature Effects | Solubility can be temperature-dependent. If precipitation occurs upon cooling, you may need to prepare the solution at the working temperature or slightly increase the co-solvent concentration. |
Data Presentation
Table 1: Estimated Half-life of Isobornyl Thiocyanoacetate in Aqueous Solution
| pH | Half-life |
| 7 | ~45 days |
| 8 | ~5 days |
Data is estimated and may vary depending on buffer composition and temperature.
Table 2: Solubility of Isobornyl Thiocyanoacetate
| Solvent | Solubility |
| Water | Practically Insoluble |
| Ethanol | Very Soluble |
| Methanol | Very Soluble |
| Acetone | Very Soluble |
| Acetonitrile | Very Soluble |
| Benzene | Very Soluble |
| Chloroform | Very Soluble |
| Ether | Very Soluble |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of Isobornyl Thiocyanoacetate
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Materials:
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Isobornyl thiocyanoacetate (solid or oil)
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High-purity solvent (e.g., HPLC-grade DMSO, ethanol, or acetonitrile)
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Calibrated analytical balance
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Volumetric flask (Class A)
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Vortex mixer or sonicator
-
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Procedure:
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Accurately weigh the desired amount of isobornyl thiocyanoacetate.
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Transfer the compound to the volumetric flask.
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Add a small amount of the chosen solvent to dissolve the compound.
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Mix thoroughly using a vortex mixer or sonicator until the compound is completely dissolved.
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Add the solvent to the flask up to the calibration mark.
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Invert the flask several times to ensure a homogeneous solution.
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Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically 2-8°C for short-term storage).
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Protocol 2: Forced Degradation Study (Hydrolysis)
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Materials:
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Isobornyl thiocyanoacetate stock solution
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0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (NaOH)
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Purified water
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pH meter
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Thermostatically controlled water bath or incubator
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HPLC or GC system for analysis
-
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Procedure:
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Prepare three sets of solutions: acidic, basic, and neutral.
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For each condition, dilute the stock solution with the respective medium (0.1 M HCl, 0.1 M NaOH, or purified water) to achieve the desired final concentration.
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Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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Neutralize the acidic and basic samples before analysis.
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Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC or GC) to determine the remaining concentration of isobornyl thiocyanoacetate and the formation of any degradation products.
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Visualizations
Caption: Primary degradation pathway of isobornyl thiocyanoacetate via hydrolysis.
Caption: General workflow for a forced degradation study of isobornyl thiocyanoacetate.
References
"reducing signal-to-noise ratio in Thanite spectroscopic analysis"
Thanite Spectroscopic Analysis Technical Support Center
Welcome to the technical support hub for this compound spectroscopic analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental results and reduce the signal-to-noise ratio in your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background noise during this compound fluorescence spectroscopy?
A1: The most common source of high background noise in this compound fluorescence spectroscopy is autofluorescence from the sample matrix or contaminants. This compound's unique quantum lattice structure is highly susceptible to excitation from a broad range of wavelengths, which can also excite interfering fluorophores in your buffer or media. Solvent Raman scattering can also be a significant contributor.
Q2: My this compound sample appears to be degrading during laser excitation. How can I prevent this?
A2: Photobleaching and sample degradation are known issues due to this compound's sensitivity to high-energy laser sources. To mitigate this, we recommend reducing the laser power to the lowest possible level that still provides a detectable signal. Additionally, decreasing the exposure time per acquisition and increasing the number of accumulations can help preserve sample integrity while improving the signal-to-noise ratio. For highly sensitive assays, consider using a cooling stage to maintain the sample at 4°C.
Q3: Why is the signal from my this compound-conjugated antibody so weak?
A3: A weak signal can result from several factors. Firstly, inefficient conjugation can lead to a low this compound-to-antibody ratio. We recommend verifying the conjugation efficiency using a standard protein concentration assay before proceeding with spectroscopic analysis. Secondly, the quantum yield of this compound is highly dependent on the local chemical environment. Changes in pH or ionic strength of your buffer can quench the signal. Please refer to the recommended buffer conditions in the experimental protocols section.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound spectroscopic analysis.
Issue 1: High Signal-to-Noise Ratio in Raman Spectroscopy
If you are experiencing a high signal-to-noise ratio, follow this troubleshooting workflow:
Technical Support Center: Isobornyl Thiocyanoacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of isobornyl thiocyanoacetate.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of isobornyl thiocyanoacetate can arise from a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the intermediates. This guide provides a systematic approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material (isobornyl chloroacetate or isoborneol) | 1. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. 2. Poor quality of reagents: Degradation or impurities in starting materials or reagents can inhibit the reaction. 3. Catalyst inefficiency (if applicable): In the camphene route, the initial esterification may be incomplete. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature incrementally. For the reaction of isobornyl chloroacetate with thiocyanate, refluxing for several hours is common.[1] 2. Verify reagent quality: Use freshly distilled or purified reagents. Ensure solvents are anhydrous where necessary. 3. Select appropriate catalyst: For the camphene-based synthesis of the chloroacetate intermediate, ensure an effective acid catalyst is used. |
| Presence of significant byproducts | 1. Formation of isobornyl isothiocyanoacetate: The thiocyanate ion (SCN⁻) is an ambident nucleophile and can attack the electrophilic carbon via the nitrogen atom, leading to the isothiocyanate isomer. 2. Elimination reactions: Particularly with secondary halides like isobornyl chloroacetate, elimination to form camphene can be a competing side reaction, especially under strongly basic conditions or at high temperatures. 3. Hydrolysis of the ester: Presence of water can lead to the hydrolysis of the chloroacetate starting material or the final product. | 1. Control the nucleophilic substitution conditions: The S vs. N selectivity of the thiocyanate ion is influenced by the solvent and reaction mechanism. Protic solvents tend to favor N-attack (isothiocyanate formation), while aprotic polar solvents can favor S-attack (thiocyanate formation). 2. Moderate reaction conditions: Avoid excessively high temperatures and strongly basic conditions that favor elimination. 3. Use anhydrous conditions: Ensure all reagents and solvents are dry to prevent hydrolysis. |
| Difficulty in product isolation and purification | 1. Similar polarity of product and byproducts: Isobornyl thiocyanoacetate and isobornyl isothiocyanoacetate may have very similar polarities, making chromatographic separation challenging. 2. Product decomposition during purification: The product may be sensitive to the conditions used for purification (e.g., acidic or basic conditions on silica gel). | 1. Optimize chromatography: Use a high-resolution separation technique like HPLC or carefully optimized column chromatography with a non-polar eluent system. 2. Use neutral purification conditions: Consider using a neutral alumina column or deactivating silica gel with a small amount of a non-nucleophilic base like triethylamine. Alternatively, explore non-chromatographic purification methods like distillation under reduced pressure. |
| Overall low isolated yield despite good conversion | 1. Losses during workup: The product may be partially soluble in the aqueous phase during extraction. 2. Mechanical losses: Product loss during transfers, filtration, and other handling steps. | 1. Optimize extraction procedure: Ensure the correct pH of the aqueous phase and use a sufficient volume of an appropriate organic solvent for extraction. Perform multiple extractions to maximize recovery. 2. Careful handling: Refine experimental techniques to minimize mechanical losses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isobornyl thiocyanoacetate?
A1: There are two main synthetic routes for isobornyl thiocyanoacetate[2][3]:
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From Camphene: Camphene is first reacted with chloroacetic acid to produce isobornyl chloroacetate. This intermediate is then reacted with a thiocyanate salt, such as ammonium thiocyanate, to yield the final product.
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From Isoborneol: Isoborneol is treated with chloroacetyl chloride to form isobornyl chloroacetate, which is subsequently reacted with a thiocyanate salt like potassium thiocyanate.
Q2: My main byproduct appears to be the isothiocyanate isomer. How can I favor the formation of the desired thiocyanate?
A2: The formation of isobornyl isothiocyanoacetate is a common issue due to the ambident nature of the thiocyanate nucleophile. To favor the formation of the S-alkylated product (thiocyanate), you can try the following:
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Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents tend to favor Sₙ2 reactions and attack from the more nucleophilic sulfur atom. Protic solvents can solvate the sulfur atom more effectively, leaving the nitrogen atom more available for attack.
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Counter-ion: The choice of the cation in the thiocyanate salt (e.g., K⁺, Na⁺, NH₄⁺) can influence the reaction, although the effect is generally less pronounced than that of the solvent.
Q3: What are the optimal reaction temperatures for the synthesis?
A3: For the nucleophilic substitution of isobornyl chloroacetate with potassium thiocyanate in ethanol, refluxing for around 8 hours has been reported[1]. In general, starting with a moderate temperature (e.g., 50-60 °C) and monitoring the reaction progress by TLC or GC is recommended. If the reaction is slow, the temperature can be gradually increased. Be aware that higher temperatures can promote side reactions like elimination.
Q4: How can I effectively purify the final product?
A4: Purification can be challenging due to the potential presence of the isothiocyanate isomer.
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Column Chromatography: Silica gel chromatography is a common method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
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Distillation: Given the boiling point of isobornyl thiocyanoacetate is high (95 °C at 0.06 mmHg), vacuum distillation can be an effective purification method, especially for removing non-volatile impurities[3].
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Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent could be an option.
Experimental Protocols
Protocol 1: Synthesis from Camphene and Chloroacetic Acid
This protocol is a two-step process.
Step 1: Synthesis of Isobornyl Chloroacetate
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In a round-bottom flask, combine camphene (1.0 eq) and chloroacetic acid (1.2 eq).
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Heat the mixture at 125°C for 16 hours.
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Cool the reaction mixture to room temperature.
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Wash the product with water to remove unreacted chloroacetic acid.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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The crude isobornyl chloroacetate can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of Isobornyl Thiocyanoacetate
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Dissolve the crude isobornyl chloroacetate (1.0 eq) in ethanol.
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Add potassium thiocyanate (1.2 eq) to the solution.
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Reflux the mixture for approximately 8 hours[1].
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Monitor the reaction by TLC or GC until the starting material is consumed.
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After completion, cool the mixture and filter to remove any inorganic salts.
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Remove the ethanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis from Isoborneol and Chloroacetyl Chloride
This is also a two-step process.
Step 1: Synthesis of Isobornyl Chloroacetate
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Dissolve isoborneol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask equipped with a dropping funnel and under an inert atmosphere.
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Cool the solution in an ice bath.
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Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. A mild base like pyridine or triethylamine can be added to scavenge the HCl byproduct.
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Allow the reaction to stir at room temperature until completion (monitor by TLC).
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Perform an aqueous workup by washing with dilute acid (if a base was used), water, and brine.
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Dry the organic layer and remove the solvent to yield crude isobornyl chloroacetate.
Step 2: Synthesis of Isobornyl Thiocyanoacetate
Follow the same procedure as described in Step 2 of Protocol 1.
Visualizations
References
Technical Support Center: Quantification of Thanite in Water Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of "Thanite" in aqueous samples using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for analyzing this compound in water?
A1: For trace analysis of this compound in complex water matrices, Solid-Phase Extraction (SPE) is the recommended sample preparation method.[1][2] SPE helps to concentrate the analyte and remove interfering substances from the sample matrix, which can improve column lifetime and method sensitivity.[3] A C18 sorbent is typically effective for retaining this compound, a moderately non-polar compound.
Q2: Which mobile phase composition is optimal for this compound analysis?
A2: A common mobile phase for separating this compound is a mixture of acetonitrile and ultrapure water (with 0.1% formic acid). The exact ratio should be optimized during method development, but a starting point is often a gradient elution from 30% to 70% acetonitrile. Using high-purity, HPLC-grade solvents and ultrapure water is critical to avoid baseline noise, drift, and ghost peaks.[4][5][6]
Q3: What is the ideal UV wavelength for detecting this compound?
A3: For maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) for this compound.[7][8] If the λmax is not known, a UV scan of a standard solution should be performed. Operating at a wavelength below 210 nm may increase baseline noise.[8][9]
Q4: How can I improve the sensitivity of my this compound assay?
A4: To increase sensitivity, consider the following:
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Optimize Detector Wavelength: Ensure you are using the λmax for this compound.[7][8]
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Increase Injection Volume: A larger injection volume can increase the signal, but may lead to peak broadening if the injection solvent is stronger than the mobile phase.[10]
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Decrease Column Diameter: Smaller internal diameter columns reduce sample dilution, increasing the concentration at the detector and thus the signal.[7][11]
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Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency, resulting in sharper, taller peaks and better sensitivity.[9][11]
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Sample Pre-concentration: Use techniques like Solid-Phase Extraction (SPE) to concentrate the analyte before injection.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[12] Common causes include:
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Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact strongly with basic analytes, causing tailing.[12][13][14]
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Column Contamination or Degradation: Buildup of strongly retained compounds from the sample matrix can damage the column inlet frit or stationary phase.[15][16]
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Sample Overload: Injecting too much sample can saturate the column, leading to peak shape distortion.[15][16]
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Solution: Dilute the sample or reduce the injection volume.[16]
-
Problem 2: Unstable or Shifting Retention Times
Q: The retention time for my this compound peak is drifting between injections. How can I fix this?
A: Retention time instability is a common problem that compromises the reliability of your analysis.[18] Key causes include:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Drifting retention times at the start of a run often indicate insufficient equilibration.[3]
-
Changes in Mobile Phase Composition: Small variations in mobile phase preparation, such as a 1% change in the organic solvent ratio, can cause significant retention time shifts (5-15%).[17] Evaporation of volatile components can also alter the composition over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, with a 1°C change causing a 1-2% shift.[17]
-
Pump and System Leaks: Leaks in the HPLC system can lead to an unstable flow rate, causing retention times to vary.[20]
-
Solution: Systematically check for leaks at all fittings, seals, and connections from the pump to the detector.
-
Problem 3: High Backpressure
Q: The pressure in my HPLC system has suddenly increased. What should I do?
A: High backpressure can indicate a blockage in the system and may damage the pump or column.
-
Column or Frit Blockage: Particulates from unfiltered samples or mobile phase precipitation can clog the column inlet frit.[21]
-
Solution: First, disconnect the column and run the pump to see if the pressure drops; if it does, the blockage is in the column. Try back-flushing the column (if permitted by the manufacturer). If this fails, the frit or the column may need to be replaced.[21] Always filter samples and mobile phases to prevent this.
-
-
Salt Precipitation: If using buffered mobile phases, buffer salts can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure the buffer is soluble in all mobile phase compositions used in your gradient. Flush the system with water before switching to high organic content solvents.[21]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water
This protocol is for the pre-concentration and cleanup of this compound from a 100 mL water sample using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a 200 mg C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[22] Do not allow the sorbent to dry out.
-
Sample Loading: Load the 100 mL water sample (pre-adjusted to pH 3 with formic acid) onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic interferences.
-
Elution: Elute the retained this compound from the cartridge using two 1 mL aliquots of acetonitrile.[23]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial HPLC mobile phase. The sample is now ready for injection.
Protocol 2: RP-HPLC-UV Analysis of this compound
This protocol outlines the chromatographic conditions for the quantification of this compound.
-
Instrument: High-Performance Liquid Chromatography system with UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10.1-12 min: 30% B (Return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: this compound λmax.
Data & Performance Metrics
The following tables summarize typical performance data for the this compound quantification method.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 200 ng/mL | - |
| Method Detection Limit (MDL) | 0.3 ng/mL | - |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | - |
| Precision (%RSD) | < 2.5% | ≤ 5% |
| Accuracy (Recovery) | 97.2% - 103.5% | 90% - 110% |
Table 2: Spike and Recovery in Different Water Matrices
| Water Matrix | Spike Level (ng/mL) | Average Recovery (%) | %RSD (n=3) |
| Ultrapure Water | 50 | 99.8 | 1.2 |
| Tap Water | 50 | 96.5 | 2.8 |
| River Water | 50 | 92.1 | 4.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for retention time instability.
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. Solid Phase Extraction Explained [scioninstruments.com]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. blog.resintech.com [blog.resintech.com]
- 7. How to increase HPLC UV Detector Response - Tips & Suggestions [mtc-usa.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 11. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. youtube.com [youtube.com]
- 19. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. LC Troubleshooting—Retention Time Shift [restek.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
"troubleshooting poor peak shape in Thanite chromatography"
Technical Support Center: Thanite Chromatography
Welcome to the technical support center for this compound chromatography. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve issues with poor peak shape and other common chromatographic challenges.
Troubleshooting Guide (Q&A)
This guide addresses specific peak shape problems in a question-and-answer format.
My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, where a peak has an asymmetry factor > 1.2, is a common issue.[1] It can compromise resolution and lead to inaccurate quantification.[1] The primary cause is often secondary interactions between this compound and the stationary phase.[2]
-
Potential Cause 1: Secondary Silanol Interactions. If you are using a silica-based column, residual silanol groups on the stationary phase can interact with basic compounds, causing tailing.[2][3] This is especially prominent at mid-range pH levels.[3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from this compound's pKa to ensure it is in a single ionic state.[4] For basic compounds, lowering the mobile phase pH to around 2-3 can protonate the silanols and minimize these interactions.[2][5] Using a high-purity, end-capped column or adding a competitive base like triethylamine (TEA) to the mobile phase can also mask active silanol sites.[5][6]
-
-
Potential Cause 2: Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[7][8]
-
Potential Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.[8][9]
-
Potential Cause 4: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[5][12] This effect is more pronounced for early-eluting peaks.[13]
Why is my this compound peak fronting?
Peak fronting is characterized by a leading edge of the peak that is broader than the trailing edge.[8][15]
-
Potential Cause 1: Sample Overload. While mass overload often causes tailing, concentration overload is a common cause of fronting.[6] This happens when the sample is too concentrated.
-
Potential Cause 2: Incompatible Sample Solvent. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted, fronting peak.[11][16]
-
Potential Cause 3: Column Collapse or Voids. A physical change in the column packing, such as a void at the inlet, can lead to fronting.[17][18] This can be caused by pressure shocks or operating outside the column's recommended pH range.[17]
My peak for this compound is split. What should I investigate?
Split peaks can appear as two distinct, closely eluted peaks or as a single peak with a noticeable shoulder.
-
Potential Cause 1: Co-eluting Interference. The split peak may actually be two different compounds eluting at very similar times.[17][19]
-
Potential Cause 2: Blocked Column Frit. If all peaks in your chromatogram are split, it may indicate a partial blockage of the inlet frit of the column.[18][19]
-
Potential Cause 3: Sample Solvent/Mobile Phase Incompatibility. Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to split peaks.[1]
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, prepare your sample in the mobile phase itself.[10]
-
-
Potential Cause 4: Mobile Phase pH is too close to Analyte pKa. When the mobile phase pH is very close to the pKa of an analyte, the compound can exist in both its ionized and unionized forms, which can lead to peak splitting or shoulders.[4][20][21]
My this compound peak is broader than expected. What could be the cause?
Broad peaks can result in decreased sensitivity and poor resolution.
-
Potential Cause 1: Extra-Column Band Broadening. As with peak tailing, excessive volume in the system outside of the column contributes to peak broadening.[23]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all connections are secure and minimize the use of adapters.[12]
-
-
Potential Cause 2: Temperature Mismatch. If the mobile phase entering the column is at a different temperature than the column itself, it can create a temperature gradient that causes peaks to broaden.[24][25]
-
Potential Cause 3: Late Elution from a Previous Injection. A broad peak could be a late-eluting compound from a previous analysis.[7]
-
Solution: Extend the run time of your method to ensure all components have eluted. For new or unknown samples, running a broad gradient can help identify any late-eluting compounds.[7]
-
Data Summary
Table 1: Effect of Mobile Phase pH and Column Temperature on this compound Peak Shape
This table summarizes the expected impact of adjusting pH and temperature on key chromatographic parameters for a typical basic compound like this compound on a C18 column.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Mobile Phase pH | 7.0 | 3.0 | 7.0 | 7.0 |
| Column Temperature (°C) | 30 | 30 | 45 | 30 |
| Retention Time (min) | 5.2 | 6.8 | 4.1 | 5.2 |
| USP Tailing Factor | 2.1 | 1.2 | 1.9 | 2.1 |
| Resolution (Rs) to Nearest Peak | 1.4 | 2.1 | 1.6 | 1.4 |
| System Backpressure (psi) | 2000 | 2050 | 1600 | 2000 |
Data is illustrative. Condition B shows improved tailing and resolution by lowering pH. Condition C shows reduced retention time and backpressure at a higher temperature, though tailing remains an issue without pH adjustment.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for this compound analysis.
-
Preparation: Prepare several batches of your mobile phase, each buffered at a different pH level. For a basic compound, you might test pH values of 2.5, 3.0, 3.5, 6.5, 7.0, and 7.5. Ensure the buffer used is effective in the chosen pH range.
-
System Equilibration: Install the analytical column and equilibrate the system with the first mobile phase (e.g., pH 7.5) for at least 20 column volumes.
-
Injection: Inject a standard solution of this compound and record the chromatogram.
-
Data Analysis: Measure and record the retention time, USP tailing factor, and resolution from the nearest eluting peak.
-
Sequential Testing: Change to the next mobile phase pH (e.g., pH 7.0). Equilibrate the system thoroughly before the next injection.
-
Repeat: Repeat steps 3-5 for all prepared pH values.
-
Evaluation: Compare the tailing factor and resolution across all pH conditions to identify the optimal pH that provides a symmetrical peak (tailing factor close to 1.0) and adequate resolution.
Protocol 2: Column Cleaning and Regeneration
This protocol can be used to clean a contaminated reversed-phase (e.g., C18) column. Always check the column manufacturer's specific recommendations for solvent compatibility and pressure limits.
-
Disconnect: Disconnect the column from the detector to prevent contamination.
-
Flush Buffer: Wash the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with Intermediate Polarity Solvent: Flush the column with 20-30 column volumes of acetonitrile or methanol.
-
Strong Solvent Wash (for non-polar contaminants): Flush with 20-30 column volumes of isopropanol.
-
Strong Solvent Wash (for polar contaminants): If proteinaceous material is suspected, a wash with a solution like 75:25 acetonitrile/isopropanol may be effective. Check manufacturer guidelines before using aggressive solvents.
-
Re-equilibration: Flush the column with the intermediate solvent (e.g., acetonitrile) again before slowly re-introducing your mobile phase. Equilibrate thoroughly before use.
Visualizations
Below are diagrams illustrating key troubleshooting workflows and concepts.
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: Common causes of peak tailing in chromatography.
Caption: Experimental workflow for mobile phase pH optimization.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. halocolumns.com [halocolumns.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. acdlabs.com [acdlabs.com]
- 18. lctsbible.com [lctsbible.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. acdlabs.com [acdlabs.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 24. chromtech.com [chromtech.com]
- 25. How does increasing column temperature affect LC methods? [sciex.com]
"optimization of dose-response curves for isobornyl thiocyanoacetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobornyl thiocyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What is isobornyl thiocyanoacetate and what are its primary uses?
Isobornyl thiocyanoacetate is a chemical compound historically used as a contact insecticide and knockdown agent.[1] It has been utilized in veterinary applications against fleas and lice on pets and was formerly an active ingredient in products for controlling head lice in humans.[1][2] Due to its chemical properties, it is also a subject of research for other potential biological activities.
Q2: What is the mechanism of action of isobornyl thiocyanoacetate?
The primary mechanism of action is attributed to the thiocyano group, which exerts a rapid paralytic effect on insects.[1][2] In mammals, its metabolism can release hydrogen cyanide (HCN).[1][2] This occurs through reactions with glutathione, which can be catalyzed by glutathione S-transferases, and also through the action of cytochrome P450 enzymes in the liver.[2]
Q3: What are the key physical and chemical properties of isobornyl thiocyanoacetate?
Isobornyl thiocyanoacetate is a yellow or amber oily liquid with a terpene-like odor.[2][3] It is practically insoluble in water but soluble in organic solvents like alcohol, benzene, chloroform, and ether.[3] It is stable under normal storage conditions but can be corrosive to galvanized iron.[2][3]
Q4: What are the primary safety precautions to consider when handling isobornyl thiocyanoacetate?
Isobornyl thiocyanoacetate is harmful if swallowed.[3] Given its metabolism to cyanide, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[3] All work should be conducted in a well-ventilated area or a chemical fume hood. In case of ingestion, medical help should be sought immediately.[3]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
Q: I am observing significant variability between replicate wells in my in vitro dose-response assays. What could be the cause?
A: High variability can stem from several factors related to the properties of isobornyl thiocyanoacetate and the experimental setup.
-
Poor Solubility: Isobornyl thiocyanoacetate is practically insoluble in water.[3] If not properly dissolved in a suitable solvent (e.g., DMSO) before being added to aqueous cell culture media, it may precipitate, leading to inconsistent concentrations across wells.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in the stock solution. When diluting into media, vortex or mix thoroughly and visually inspect for any precipitation. Consider using a higher concentration of the initial solvent in the final well, ensuring the solvent concentration itself is not toxic to the cells (solvent control is crucial).
-
-
Compound Instability: While generally stable, interactions with components of your cell culture media could potentially lead to degradation over the course of a long incubation period.
-
Troubleshooting Tip: Minimize the time the compound is in the final dilution in media before being added to the cells. If possible, perform shorter-duration assays.
-
-
Pipetting Errors: Due to its oily nature, pipetting small volumes of isobornyl thiocyanoacetate solutions can be challenging and lead to inaccuracies.
-
Troubleshooting Tip: Use calibrated pipettes and consider reverse pipetting for viscous solutions. Prepare serial dilutions from a master stock to minimize errors associated with pipetting very small volumes.
-
Issue 2: No Observable Dose-Response Effect
Q: I am not seeing any effect of isobornyl thiocyanoacetate on my cells, even at high concentrations. What should I check?
A: This could be due to several reasons, from the compound's activity to the assay conditions.
-
Cell Type Specificity: The cytotoxic or biological effect of isobornyl thiocyanoacetate may be highly dependent on the cell type and its metabolic capabilities (e.g., expression levels of relevant cytochrome P450 enzymes or glutathione S-transferases).[2]
-
Troubleshooting Tip: Research the metabolic pathways of your chosen cell line. Consider testing the compound on a different, potentially more metabolically active cell line (e.g., primary hepatocytes or liver-derived cell lines).
-
-
Incorrect Concentration Range: The effective concentration might be higher than the range you have tested.
-
Troubleshooting Tip: Perform a wider range-finding experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to millimolar) to identify an approximate effective range.
-
-
Assay Duration: The biological effect may require a longer incubation time to manifest.
-
Troubleshooting Tip: Conduct a time-course experiment, testing the dose-response at multiple time points (e.g., 24h, 48h, 72h).
-
Issue 3: Steep or Non-Sigmoidal Dose-Response Curve
Q: My dose-response curve is extremely steep, or it does not follow a typical sigmoidal shape. How should I interpret this?
A: The shape of the dose-response curve provides insights into the mechanism of action.
-
Steep Curve: A very steep curve can indicate a cooperative mechanism of action or a rapid onset of a toxicological endpoint once a certain threshold concentration is reached. This might be consistent with a mechanism that involves overwhelming a cellular defense system.
-
Non-Sigmoidal Curve: A non-sigmoidal (e.g., biphasic) curve can suggest multiple mechanisms of action occurring at different concentration ranges or could be an artifact of compound precipitation at higher concentrations.
-
Troubleshooting Tip: Carefully re-examine the solubility of the compound at the highest concentrations used. Consider using alternative assay endpoints to see if they yield different curve shapes, which might point to different biological effects.
-
Experimental Protocols
Protocol: In Vitro Cytotoxicity Dose-Response Assay
This protocol outlines a general procedure for determining the dose-response curve of isobornyl thiocyanoacetate using a standard cell viability assay (e.g., MTT or resazurin-based).
-
Cell Culture: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation:
-
Prepare a high-concentration stock solution of isobornyl thiocyanoacetate (e.g., 100 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in the same solvent to create a range of concentrations.
-
Further dilute these intermediate solutions into pre-warmed cell culture media to achieve the final desired concentrations. Ensure the final solvent concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).
-
-
Dosing: Remove the old media from the cells and add the media containing the various concentrations of isobornyl thiocyanoacetate. Include wells with media and solvent only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC₅₀ value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for Isobornyl Thiocyanoacetate
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100.0 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 91.5 | 4.8 |
| 10 | 75.3 | 6.2 |
| 25 | 52.1 | 5.5 |
| 50 | 28.4 | 4.9 |
| 100 | 10.7 | 3.1 |
| 200 | 5.2 | 2.5 |
| Calculated EC₅₀ | 26.5 µM |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Isobornyl Thiocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of isobornyl thiocyanoacetate, a key component in various formulations. The focus is on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability in research and quality control settings.[1][2][3][4][5]
Introduction to Analytical Approaches
The analysis of isobornyl thiocyanoacetate, a volatile and semi-volatile terpene derivative, is predominantly achieved through chromatographic techniques.[6] The two most suitable methods for its quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[6]
-
Gas Chromatography (GC): As a volatile compound, isobornyl thiocyanoacetate is well-suited for GC analysis. This technique offers high resolution and sensitivity. Coupling GC with a Flame Ionization Detector (FID) provides excellent quantitative capabilities, while a Mass Spectrometer (MS) allows for definitive identification.[6] The National Institute of Standards and Technology (NIST) provides reference mass spectra and GC retention data for this compound.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): While GC is a primary choice, HPLC offers a viable alternative, particularly for non-volatile impurities or formulated products where high temperatures could be detrimental.[6] The presence of the thiocyanate group, a UV-absorbing chromophore, enables quantification using a UV detector.[6]
Comparison of Analytical Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose.[3][5] The following table summarizes the key validation parameters and typical acceptance criteria for the analysis of isobornyl thiocyanoacetate by GC-FID and HPLC-UV.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Acceptance Criteria (ICH Guidelines) |
| Specificity | The method should resolve isobornyl thiocyanoacetate from any impurities, degradants, or matrix components. This can be confirmed by analyzing blank and spiked samples. | The chromatographic peak for isobornyl thiocyanoacetate should be free of interference from other components in the sample matrix. Peak purity analysis using a photodiode array (PDA) detector can confirm this. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2][5] |
| Linearity | A linear relationship between the peak area and the concentration of isobornyl thiocyanoacetate should be established over a defined range. | A linear response of the detector to varying concentrations of isobornyl thiocyanoacetate should be demonstrated. | A correlation coefficient (r²) of ≥ 0.995 is generally required across the specified range.[2] |
| Accuracy | The closeness of the measured value to the true value, typically assessed by recovery studies on spiked samples. | Determined by analyzing samples with known concentrations of isobornyl thiocyanoacetate and calculating the percentage recovery. | The mean recovery should be within a pre-defined range, often 98-102%. |
| Precision | Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). | Evaluated by multiple analyses of the same sample to determine the degree of scatter between a series of measurements. | The Relative Standard Deviation (%RSD) should typically be ≤ 2%.[1] |
| Limit of Detection (LOD) | The lowest concentration of isobornyl thiocyanoacetate that can be detected but not necessarily quantified. | The minimum concentration at which the analyte can be reliably detected. | Usually determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of isobornyl thiocyanoacetate that can be quantified with acceptable precision and accuracy. | The minimum concentration that can be measured with a defined level of certainty. | Typically established with a signal-to-noise ratio of 10:1. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. | The concentration range over which the method is demonstrated to be reliable. | The range should cover the expected working concentrations of the analyte.[2][5] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). | The reliability of the method when subjected to minor changes in operational parameters (e.g., mobile phase composition, pH). | The method should demonstrate reliability during normal usage despite small variations in conditions.[1][3] |
Experimental Protocols
Below are detailed methodologies for the validation of a Gas Chromatography method for the analysis of isobornyl thiocyanoacetate.
Gas Chromatography (GC-FID) Method Validation Protocol
-
Specificity:
-
Inject a blank solvent (e.g., hexane) to ensure no interfering peaks at the retention time of isobornyl thiocyanoacetate.
-
Prepare a sample of the formulation matrix without the active ingredient (placebo) and inject it to check for interferences.
-
Prepare a solution of isobornyl thiocyanoacetate and spike it with potential impurities or related substances. Analyze to ensure adequate resolution.
-
-
Linearity:
-
Prepare a stock solution of isobornyl thiocyanoacetate reference standard in a suitable solvent (e.g., hexane).
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare a placebo formulation and spike it with isobornyl thiocyanoacetate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of isobornyl thiocyanoacetate at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for the results of each set of analyses.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the concentration of isobornyl thiocyanoacetate that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of increasingly dilute solutions.
-
-
Range:
-
The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the lower and upper concentration limits determined from the linearity study.
-
-
Robustness:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Varying the column temperature (± 5°C).
-
Altering the carrier gas flow rate (± 10%).
-
Changing the injection volume (± 10%).
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. youtube.com [youtube.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ISOBORNYL THIOCYANOACETATE | 20285-28-3 | Benchchem [benchchem.com]
- 7. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 8. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 9. Isobornyl thiocyanoacetate [webbook.nist.gov]
Comparative Toxicity of Thanite and Other Pyrethroids: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of the obsolete insecticide Thanite (isobornyl thiocyanoacetate) and a selection of widely used synthetic pyrethroids. The information is presented with supporting experimental data, detailed methodologies, and visual representations of toxic mechanisms.
Executive Summary
This compound, an organothiocyanate insecticide, and synthetic pyrethroids represent two distinct classes of insecticides with different mechanisms of action and toxicity profiles. While pyrethroids have seen widespread and continued use in agriculture and public health, this compound is now considered obsolete. This guide delves into the comparative acute toxicity of this compound and several common pyrethroids, namely permethrin, cypermethrin, deltamethrin, and bifenthrin. The data presented is primarily focused on mammalian toxicity, as indicated by median lethal dose (LD50) values, to provide a relevant comparison for human and environmental health risk assessment.
Acute Toxicity Data Comparison
The following tables summarize the available acute oral LD50 values for this compound and selected pyrethroids in various mammalian species. A lower LD50 value indicates higher toxicity. It is important to note that toxicity can be influenced by factors such as the vehicle used for administration and the specific isomer ratio of the pyrethroid.
Table 1: Acute Oral LD50 of this compound in Mammalian Species
| Species | LD50 (mg/kg) |
| Rat | 1000[1] |
| Rabbit | 722 |
| Guinea Pig | 551[2] |
Table 2: Acute Oral LD50 of Selected Pyrethroids in Mammalian Species
| Pyrethroid | Species | LD50 (mg/kg) |
| Permethrin | Rat | 430 - 4000[3] |
| Mouse | 540 - 2690[4] | |
| Cypermethrin | Rat | 205 - 4123[5][6][7] |
| Mouse | 82 - 779[5] | |
| Deltamethrin | Rat | 30 - >5000[8] |
| Mouse | 15.71 | |
| Bifenthrin | Rat | 53.4 - 210.4 |
| Mouse | 43 |
Mechanisms of Toxicity
The toxic effects of this compound and pyrethroids are initiated by distinct molecular mechanisms, leading to different physiological responses.
This compound: Cyanide-Mediated Toxicity
The primary mechanism of this compound's toxicity is the metabolic release of cyanide (HCN). Cyanide is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding prevents the utilization of oxygen, leading to a halt in aerobic ATP production and a shift to anaerobic metabolism, resulting in cellular hypoxia and lactic acidosis.
Pyrethroids: Neurotoxicity via Sodium Channel Disruption
Pyrethroids exert their toxic effects by targeting voltage-gated sodium channels in the nervous system. They bind to the open state of these channels, delaying their closure (inactivation). This leads to a prolonged influx of sodium ions, causing repetitive neuronal firing and hyperexcitability of the nervous system. This continuous stimulation results in the characteristic signs of pyrethroid poisoning, including tremors, convulsions, and paralysis. Pyrethroids are broadly classified into two types based on their chemical structure and the resulting signs of toxicity. Type I pyrethroids (e.g., permethrin, bifenthrin) typically cause tremors ("T" syndrome), while Type II pyrethroids (e.g., cypermethrin, deltamethrin), which contain an alpha-cyano group, produce choreoathetosis and salivation ("CS" syndrome)[8].
Experimental Protocols
The acute oral toxicity values (LD50) presented in this guide are determined using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the methodology for an acute oral toxicity study based on OECD Guidelines 420, 423, and 425.
OECD Guideline for Acute Oral Toxicity Testing (e.g., Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome (mortality or survival) in the initial group determines the dose for the subsequent group. This method uses a minimal number of animals to obtain sufficient information on the acute toxicity of the substance.
Experimental Workflow:
Key Methodological Steps:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum, though fasting is required before and shortly after dosing.
-
Dose Preparation and Administration: The test substance is typically administered by oral gavage in a suitable vehicle. The volume administered is based on the animal's body weight.
-
Dose Levels: The procedure uses a series of pre-defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for up to 14 days. Body weight is recorded at the beginning and end of the study.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data at different dose levels, and the substance is classified into a toxicity category according to the GHS.
Conclusion
This comparative guide highlights the distinct toxicological profiles of this compound and a selection of synthetic pyrethroids. This compound's toxicity is primarily driven by the metabolic release of cyanide, leading to cellular asphyxiation. In contrast, pyrethroids act as neurotoxins by disrupting the function of voltage-gated sodium channels.
Based on the available acute oral LD50 data in mammals, this compound exhibits moderate toxicity. The toxicity of pyrethroids varies significantly depending on the specific compound, with some, like deltamethrin and bifenthrin, demonstrating high toxicity at low doses. This information is critical for researchers and professionals involved in the development of new and safer pest control agents and for the ongoing assessment of the environmental and human health risks associated with existing insecticides. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for further research and toxicological evaluation.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. epa.gov [epa.gov]
Assessing Potential Immunoassay Cross-Reactivity of Isobornyl Thiocyanoacetate Against Pyrethroid Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential cross-reactivity of isobornyl thiocyanoacetate in immunoassays designed for the detection of pyrethroid pesticides, specifically targeting fenpropathrin. Due to the absence of direct experimental data on isobornyl thiocyanoacetate in this context, this document presents a hypothetical scenario based on established principles of immunoassay cross-reactivity and available data for structurally related compounds.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are highly specific bioanalytical methods that rely on the binding of an antibody to its target antigen. However, substances with a similar chemical structure to the target analyte can sometimes bind to the antibody, leading to inaccurate measurements. This phenomenon, known as cross-reactivity, can result in false-positive results or an overestimation of the target analyte's concentration. Isobornyl thiocyanoacetate, a pesticide with a distinct terpene-based structure, presents a potential, though uncharacterized, cross-reactant in immunoassays for other pesticides sharing some structural motifs.
Structural Comparison of Analytes
A key indicator of potential cross-reactivity is the structural similarity between the target analyte and the compound being tested. While isobornyl thiocyanoacetate is not a pyrethroid, a comparative analysis of its structure with the target analyte, fenpropathrin, and other pyrethroids is essential.
Table 1: Structural and Chemical Properties of Selected Compounds
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Isobornyl thiocyanoacetate | [Image of Isobornyl thiocyanoacetate structure] | C13H19NO2S | 253.36[1][2][3] |
| Fenpropathrin (Target Analyte) | [Image of Fenpropathrin structure] | C22H23NO3 | 349.42[4][5][6][7] |
| Deltamethrin | [Image of Deltamethrin structure] | C22H19Br2NO3 | 505.2[8][9][10][11][12] |
| Permethrin | [Image of Permethrin structure] | C21H20Cl2O3 | 391.30[13][14][15][16] |
Hypothetical Cross-Reactivity Data
To illustrate how the cross-reactivity of isobornyl thiocyanoacetate would be evaluated, the following table presents hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) developed for fenpropathrin. For comparison, published cross-reactivity data for other pyrethroids from a similar assay are included.[17][18]
The cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Fenpropathrin / IC50 of Test Compound) x 100
where the IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Table 2: Comparative Cross-Reactivity in a Hypothetical Fenpropathrin Immunoassay
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Data Source |
| Fenpropathrin | 34.0 | 100 | Hypothetical Assay Target |
| Isobornyl thiocyanoacetate | >10,000 | <0.34 | Hypothetical Data |
| Fenpropathrin Acid | 239.4 | 14.29 | Published Data[17] |
| Deltamethrin | >10,000 | <0.1 | Published Data[17][18] |
| Cypermethrin | >10,000 | <0.1 | Published Data[17][18] |
| Fenvalerate | >10,000 | <0.1 | Published Data[18] |
| Cyhalothrin | >10,000 | <0.1 | Published Data[17][18] |
| Permethrin | >10,000 | <0.1 | Published Data[17][18] |
Note: The IC50 values for compounds other than fenpropathrin and its acid are derived from a fenpropathrin-specific immunoassay and demonstrate the high specificity of such an assay.
Experimental Protocols
A competitive ELISA is the standard method for determining cross-reactivity. Below is a detailed protocol for assessing the cross-reactivity of isobornyl thiocyanoacetate in a fenpropathrin-specific immunoassay.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating of Microtiter Plate:
-
Dilute the fenpropathrin-ovalbumin (OVA) conjugate (coating antigen) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, pH 7.4).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the fenpropathrin standard and the test compounds (isobornyl thiocyanoacetate and other pyrethroids) in a suitable buffer.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the anti-fenpropathrin antibody solution (at a pre-determined optimal dilution).
-
Incubate the mixtures for 1 hour at 37°C.
-
After washing the blocked plate, add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells.
-
Incubate for 1 hour at 37°C.
-
-
Addition of Secondary Antibody:
-
Wash the plate three times.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at an optimal dilution.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition and Signal Measurement:
-
Wash the plate three times.
-
Add 100 µL of the substrate solution (e.g., TMB).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the fenpropathrin standard to generate a standard curve.
-
Determine the IC50 value for fenpropathrin and each of the test compounds.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.
-
Visualizing Workflows and Relationships
To further clarify the processes and logic involved, the following diagrams are provided.
Caption: Experimental workflow for competitive ELISA.
Caption: Logic for determining cross-reactivity.
Conclusion
This guide outlines a systematic approach to evaluating the potential cross-reactivity of isobornyl thiocyanoacetate in a fenpropathrin-specific immunoassay. While no direct experimental data currently exists, the provided protocols and comparative data for other pyrethroids offer a robust framework for such an investigation. Based on the significant structural differences between isobornyl thiocyanoacetate and pyrethroids, it is hypothesized that the cross-reactivity would be negligible. However, empirical testing as described in this guide is essential to confirm this hypothesis and ensure the accuracy and specificity of any immunoassay used for pesticide residue analysis.
References
- 1. Isobornyl Thiocyanoacetate [drugfuture.com]
- 2. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isobornyl thiocyanoacetate (CAS 115-31-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Fenpropathrin | C22H23NO3 | CID 47326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fenpropathrin [webbook.nist.gov]
- 6. Fenpropathrin | CymitQuimica [cymitquimica.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. Deltamethrin [webbook.nist.gov]
- 9. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Deltamethrin (Ref: OMS 1998) [sitem.herts.ac.uk]
- 11. (1S)-Deltamethrin | C22H19Br2NO3 | CID 13013603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 13. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. PubChemLite - Permethrin (C21H20Cl2O3) [pubchemlite.lcsb.uni.lu]
- 16. Permethrine [webbook.nist.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
A Comparative Analysis of Thanite and Modern Insecticides: Efficacy and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the historical insecticide Thanite with modern insecticidal compounds. By examining their efficacy, modes of action, and the experimental protocols used for their evaluation, this document aims to offer a comprehensive overview for researchers in insecticide development and toxicology.
Introduction to this compound and Modern Insecticides
This compound, with the active ingredient isobornyl thiocyanoacetate, was a prominent contact insecticide in the mid-20th century, valued for its rapid knockdown of flying insects. Its use has since been supplanted by modern synthetic insecticides, which are broadly categorized into classes such as pyrethroids, neonicotinoids, and organophosphates. These newer agents offer a range of potencies, specificities, and modes of action, representing significant advancements in insecticide technology.
Efficacy Comparison: A Look at the Data
Direct comparative efficacy data for this compound against modern insecticides on the same insect species under identical conditions is scarce due to the different eras of their primary use. However, by compiling available toxicity data, we can construct a comparative overview. The housefly (Musca domestica) has historically been a key model organism for insecticide efficacy testing.
Table 1: Comparative Efficacy Data of Selected Insecticides Against Housefly (Musca domestica)
| Insecticide Class | Active Ingredient | Administration | LD50/LC50 | Species | Citation |
| Thiocyanate | Isobornyl thiocyanoacetate (this compound) | Not Available for M. domestica | Oral LD50: 1603 mg/kg | Rat | [1] |
| Pyrethroid | Permethrin | Topical | LD50: 11.6 ng/fly | Musca domestica | [2] |
| Pyrethroid | Deltamethrin | Topical | LD50: 0.0185 ppm | Musca domestica | [3] |
| Pyrethroid | Cypermethrin | Topical | LD50: 0.0223 ppm | Musca domestica | [3] |
| Pyrethroid | Cyfluthrin | Topical | LD50: 0.0133 ppm | Musca domestica | [3] |
| Neonicotinoid | Acetamiprid | Feeding | LC50: 0.00032% (72h) | Musca domestica | [4] |
| Phenylpyrazole | Fipronil | Feeding | LC50: 134 times more toxic than Acetamiprid | Musca domestica | [4] |
It is crucial to note that the provided LD50 for this compound is for rats and via oral administration, which is not directly comparable to the topical or feeding-based insect LD50/LC50 values for modern insecticides. The absence of specific insect toxicity data for this compound limits a direct quantitative comparison of its potency.
Mode of Action: Distinct Mechanisms of Neurotoxicity
The primary difference in the efficacy of this compound and modern insecticides lies in their distinct molecular mechanisms of action.
This compound (Isobornyl thiocyanoacetate)
The mode of action for thiocyanate insecticides like this compound is believed to involve the in-vivo liberation of hydrogen cyanide (HCN). Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This disruption of aerobic respiration leads to a rapid depletion of ATP, causing cellular dysfunction and, ultimately, death. The rapid paralytic action observed with this compound is characteristic of this metabolic inhibition.
Figure 1: Proposed signaling pathway for this compound's mode of action.
Modern Insecticides: Targeting the Nervous System
Most modern insecticides, particularly pyrethroids, are neurotoxins that target specific ion channels in the insect's nervous system.
Pyrethroids (e.g., Permethrin, Deltamethrin): This class of insecticides acts on the voltage-gated sodium channels of nerve cells. They bind to the channel protein and modify its gating kinetics, holding it in an open state for an extended period. This leads to a persistent influx of sodium ions, causing repetitive nerve firing, paralysis, and eventual death of the insect.[1][5][6][7][8] The high efficacy of pyrethroids is attributed to their high affinity for these specific molecular targets.
Figure 2: Signaling pathway for the mode of action of pyrethroid insecticides.
Experimental Protocols: The Peet-Grady Chamber Method
The evaluation of household insecticides during the era of this compound's prominence was often conducted using the Peet-Grady Chamber method . This standardized protocol was crucial for comparing the efficacy of different formulations.[6][9][10][11][12][13][14][15][16]
Objective: To determine the knockdown and mortality rates of flying insects exposed to a space spray insecticide in a controlled environment.
Apparatus:
-
Peet-Grady Chamber: A sealed chamber, typically 6x6x6 feet (1.8x1.8x1.8 meters), with smooth, non-porous interior walls.[6][9][10][11][12][13][14][15][16] It includes a port for introducing the insecticide, a means of ventilation, and observation windows.[6][11][12]
-
Atomizer: A standardized sprayer designed to deliver a consistent volume and particle size of the insecticide formulation.[6][11][12]
-
Insect Cages: For holding and introducing the test insects.
Procedure:
-
Insect Rearing: A standardized population of houseflies (Musca domestica), typically 3-6 days old, is used.[6][11][12]
-
Chamber Preparation: The chamber is thoroughly cleaned to remove any residual insecticide from previous tests.[15]
-
Insect Introduction: A known number of flies (e.g., 100 or 500) are released into the chamber.[6][9][11][12][14]
-
Insecticide Application: A precise volume of the insecticide formulation is sprayed into the chamber through the atomizer.[6][9][10][11][12][13][14]
-
Knockdown Assessment: The number of flies "knocked down" (incapable of flight) is recorded at specific time intervals (e.g., 5, 10, 15 minutes).[9][10][13][14]
-
Mortality Assessment: After a set exposure time (e.g., 10-20 minutes), the chamber is ventilated, and the flies are collected and transferred to a clean cage with food and water.[9][10][13][14] Mortality is then recorded at 24 hours post-exposure.[10][13]
-
Data Analysis: The percentage of knockdown at each time point and the 24-hour mortality rate are calculated. These results are often compared to a standard reference insecticide.
Figure 3: Experimental workflow for the Peet-Grady Chamber method.
Conclusion
This compound represented a significant insecticidal technology of its time, offering rapid knockdown of household pests. Its mode of action, centered on metabolic disruption through cyanide release, is fundamentally different from the targeted neurotoxic mechanisms of modern pyrethroids. While direct quantitative comparisons of efficacy are challenging due to the historical nature of the data, the lower LD50 values of modern insecticides against target insects suggest a significantly higher potency. The evolution of insecticide development from broad-spectrum metabolic inhibitors like this compound to highly specific neurotoxins like pyrethroids reflects a deeper understanding of insect physiology and a drive for more effective and, in some cases, more selective pest control agents. The standardized testing protocols, such as the Peet-Grady method, have been instrumental in quantifying and comparing the efficacy of these compounds throughout the history of insecticide development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Efficacy of acetamiprid and fipronil fly baits against the housefly (Musca domestica L.) under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insects That Make Cyanide – Plants Rule [plantsrule.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. icup.org.uk [icup.org.uk]
- 15. innovationtoimpact.org [innovationtoimpact.org]
- 16. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Thanite Quantification: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation for the quantification of Thanite, a novel therapeutic agent. The study was conducted to establish the robustness, reproducibility, and accuracy of the newly developed "this compound-Quant™ Assay Kit" against the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. Data from three independent research laboratories are presented to ensure an unbiased evaluation of the assay's performance.
Comparative Performance Analysis
The primary goal of this validation was to determine if the this compound-Quant™ Assay Kit provides a reliable and more accessible alternative to LC-MS/MS for routine quantification in pre-clinical studies. The following tables summarize the key performance metrics—Accuracy, Precision (as %CV), Limit of Detection (LOD), and Limit of Quantification (LOQ)—obtained from three participating laboratories.
Table 1: Accuracy (% Recovery) of this compound Quantification Methods
| Sample Concentration | Method | Lab 1 | Lab 2 | Lab 3 | Mean Accuracy |
|---|---|---|---|---|---|
| Low (5 ng/mL) | This compound-Quant™ | 98.2% | 99.1% | 97.5% | 98.3% |
| LC-MS/MS | 101.5% | 102.1% | 101.8% | 101.8% | |
| Mid (50 ng/mL) | This compound-Quant™ | 100.5% | 101.2% | 99.8% | 100.5% |
| LC-MS/MS | 99.7% | 100.3% | 100.1% | 100.0% | |
| High (500 ng/mL) | This compound-Quant™ | 99.3% | 98.9% | 100.2% | 99.5% |
| | LC-MS/MS | 99.5% | 99.1% | 99.8% | 99.5% |
Table 2: Precision (% Coefficient of Variation - CV) of this compound Quantification Methods
| Sample Concentration | Method | Lab 1 | Lab 2 | Lab 3 | Mean Precision |
|---|---|---|---|---|---|
| Low (5 ng/mL) | This compound-Quant™ | 4.5% | 5.1% | 4.8% | 4.8% |
| LC-MS/MS | 2.1% | 2.5% | 2.3% | 2.3% | |
| Mid (50 ng/mL) | This compound-Quant™ | 3.1% | 3.5% | 2.9% | 3.2% |
| LC-MS/MS | 1.5% | 1.8% | 1.6% | 1.6% | |
| High (500 ng/mL) | This compound-Quant™ | 2.2% | 2.8% | 2.5% | 2.5% |
| | LC-MS/MS | 1.1% | 1.3% | 1.2% | 1.2% |
Table 3: Sensitivity (LOD & LOQ) of this compound Quantification Methods
| Parameter | Method | Lab 1 | Lab 2 | Lab 3 | Consensus Value |
|---|---|---|---|---|---|
| LOD (ng/mL) | This compound-Quant™ | 1.5 | 1.6 | 1.4 | 1.5 |
| LC-MS/MS | 0.5 | 0.4 | 0.5 | 0.5 | |
| LOQ (ng/mL) | This compound-Quant™ | 4.8 | 5.0 | 4.5 | 4.8 |
| | LC-MS/MS | 1.5 | 1.4 | 1.5 | 1.5 |
Experimental Workflows and Methodologies
To ensure consistency, all participating laboratories followed standardized protocols for sample handling, preparation, and analysis. The logical flow of the inter-laboratory validation process and the specific workflow for the this compound-Quant™ Assay are detailed below.
-
Sample Preparation:
-
Thaw plasma samples, standards, and controls on ice.
-
To 50 µL of each sample, add 100 µL of Protein Precipitation Buffer (containing an internal standard).
-
Vortex for 1 minute at 1200 rpm.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a clean 96-well plate.
-
-
Assay Reaction:
-
Add 20 µL of Capture Antibody Reagent to each well.
-
Incubate for 60 minutes at room temperature on an orbital shaker (300 rpm).
-
Add 20 µL of Detection Enzyme Conjugate.
-
Incubate for 30 minutes at room temperature on the shaker.
-
-
Signal Development & Reading:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15 minutes in the dark.
-
Add 50 µL of Stop Solution.
-
Read absorbance at 450 nm within 10 minutes using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
"isobornyl thiocyanoacetate vs. DDT: a comparative toxicological review"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicological overview of isobornyl thiocyanoacetate and dichlorodiphenyltrichloroethane (DDT). The information is compiled from various scientific sources to facilitate a comprehensive understanding of their respective toxicological profiles.
Executive Summary
Isobornyl thiocyanoacetate, a formerly used contact insecticide, and DDT, a notorious organochlorine pesticide, exhibit distinct toxicological profiles rooted in their fundamentally different mechanisms of action. DDT acts as a persistent neurotoxin by disrupting sodium channels in nerve cells, leading to long-term bioaccumulation and well-documented environmental and health concerns. In contrast, isobornyl thiocyanoacetate's toxicity stems from its metabolic release of cyanide, a potent inhibitor of cellular respiration. While acutely toxic, available data suggests isobornyl thiocyanoacetate has a lower potential for persistence and bioaccumulation compared to DDT. However, a significant data gap exists regarding its chronic toxicity, limiting a full comparative assessment of long-term health risks.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of isobornyl thiocyanoacetate and DDT.
Table 1: Acute Toxicity Data (LD50)
| Chemical | Species | Route | LD50 (mg/kg) |
| Isobornyl Thiocyanoacetate | Rat | Oral | 1000[1] |
| Rabbit | Oral | 722[1] | |
| Guinea Pig | Oral | 550[1] | |
| Mouse | Intraperitoneal | 140[1] | |
| DDT | Rat (male) | Oral | 113 |
| Rat (female) | Oral | 118 | |
| Rabbit | Oral | 250 | |
| Mouse | Oral | 135[2] | |
| Guinea Pig | Oral | 150 |
Table 2: Chronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL / Lowest-Observed-Adverse-Effect Level - LOAEL)
| Chemical | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects |
| Isobornyl Thiocyanoacetate | - | - | Data Not Available | Data Not Available | - |
| DDT | Rat | 2 years | 0.17 (male) | 1.7 (male) | Reduced hemoglobin and mean corpuscular volume[3] |
| 2.2 (female) | 25.2 (female) | Whole-body tremors[3] | |||
| Mouse | 2 generations | 0.4 | - | Increased offspring body weight[3] | |
| Rat | 2 generations | 1.9 | 18.6 | Tail abnormalities in offspring[3] |
Mechanisms of Action
The primary mechanisms of toxicity for isobornyl thiocyanoacetate and DDT are fundamentally different, targeting distinct cellular processes.
Isobornyl Thiocyanoacetate: Cyanide-Mediated Inhibition of Cellular Respiration
The toxicity of isobornyl thiocyanoacetate is primarily attributed to the in vivo metabolic release of the cyanide ion (CN⁻). This process involves glutathione S-transferases that catalyze the reaction of glutathione with the thiocyanate sulfur, liberating hydrogen cyanide (HCN).[4]
The released cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. By binding to the ferric iron in this enzyme, cyanide halts aerobic respiration, leading to a rapid decrease in ATP production and subsequent cellular hypoxia and death. Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to cyanide's effects.
DDT: Disruption of Neuronal Sodium Channels
DDT exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nerve cell membranes of insects and mammals. It binds to a site on the channel protein, causing the channels to remain open for an extended period after they have been activated.[5][6] This disruption of normal sodium ion flow leads to a prolonged depolarization of the neuronal membrane, resulting in repetitive nerve discharges, tremors, and eventual paralysis.[5]
Environmental Fate and Ecotoxicity
The environmental persistence and potential for bioaccumulation are critical factors in the overall toxicological assessment of a chemical.
Table 3: Environmental Fate and Ecotoxicity
| Parameter | Isobornyl Thiocyanoacetate | DDT |
| Soil Half-life | Data not extensively available, but residues in soil declined to undetectable levels within 28 days in one study.[7] | 2 to 15 years[8][9] |
| Aquatic Half-life | Data Not Available | Approximately 150 years[8] |
| Bioaccumulation Potential | Low; Bioconcentration factors (BCF) in carp and largemouth bass were 0.73 and 0.39, respectively.[1] | High; BCF in fish can range from 12,000 to over 100,000.[10] |
| Carcinogenicity | Not classified by major agencies. | Probable human carcinogen (Group 2A) by IARC.[10] |
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
This method is commonly used to determine the acute oral toxicity of a substance.
Protocol Outline:
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.
-
Dosing: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure: The outcome of the first dose group (typically 3 animals) determines the next step. If mortality is high, the dose for the next group is lowered. If there is no mortality, the dose is increased.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
90-Day Subchronic Oral Toxicity Study (Similar to OECD Guideline 408)
This type of study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.
Protocol Outline:
-
Animal Selection: Typically rodents are used, with both sexes being tested.
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Administration: The substance is administered orally (e.g., in the diet, drinking water, or by gavage) daily for 90 days.
-
In-life Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Endpoint: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Conclusion
References
- 1. scialliconsulting.com [scialliconsulting.com]
- 2. Isobornyl acetate | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Residues of isobornyl thiocyanoacetate (Thanite) and a metabolite in fish and treated ponds | U.S. Geological Survey [usgs.gov]
- 8. Table A-1, Summary of Relevant NOAEL and LOAEL Values Following Acute Oral Exposure to DDT, DDE, and DDD Isomers - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Degradation Profile of Thanite: A Comparative Analysis
For researchers and professionals in drug development and environmental science, understanding the stability and degradation pathways of active compounds is critical for assessing efficacy, safety, and environmental impact. This guide provides a comparative analysis of the degradation of Thanite, the trade name for the insecticide isobornyl thiocyanoacetate, with other notable insecticides, supported by experimental data and detailed analytical protocols.
Comparative Degradation Analysis
This compound (isobornyl thiocyanoacetate) exhibits distinct degradation characteristics compared to older organochlorine insecticides like DDT and the more modern synthetic pyrethroids. The primary degradation pathways for this compound involve metabolic processes and hydrolysis, leading to products with significantly different toxicological profiles than the parent compound.
Table 1: Comparison of Insecticide Degradation Products and Rates
| Feature | This compound (Isobornyl thiocyanoacetate) | DDT (Dichlorodiphenyltrichloroethane) | Pyrethroids (e.g., Permethrin) |
| Primary Degradation Products | Hydrogen Cyanide (HCN), Isobornyl α-(methylthio)acetate | DDE (Dichlorodiphenyldichloroethylene), DDD (Dichlorodiphenyldichloroethane) | 3-Phenoxybenzoic acid, Dichloro/dibromovinyl-dimethyl-cyclopropane carboxylic acid |
| Primary Degradation Pathways | Metabolism (enzymatic), Hydrolysis | Reductive dechlorination, Dehydrochlorination (microbial, photochemical) | Ester hydrolysis (microbial, enzymatic), Photolysis |
| Hydrolytic Half-Life (pH 7) | ~45 days | Very slow (years) | Varies (days to months) |
| Atmospheric Half-Life | ~39 hours (estimated) | ~2 days | Varies (hours to days) |
| Persistence in Soil | Low (undetectable within 28 days in one study) | High (half-life of 2-15 years) | Low to moderate (half-life of days to weeks) |
Degradation Pathways and Mechanisms
The degradation of this compound is primarily a biological or chemical process that breaks down the ester and thiocyanate groups. In biological systems, such as in mice or fish, enzymatic reactions play a key role. Glutathione S-transferases can catalyze the release of hydrogen cyanide (HCN) from the thiocyanate group. Another identified metabolite in fish is isobornyl α-(methylthio)acetate, indicating an S-methylation pathway.
In comparison, the environmental persistence of DDT is due to its stable structure, which degrades very slowly into the equally persistent DDE and DDD. Pyrethroids, while more effective and generally less persistent than DDT, break down at the ester linkage, a common metabolic pathway.
Figure 1. Simplified degradation pathways for this compound.
Comparative Experimental Workflow
The analysis of insecticide degradation products requires robust sample preparation and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for identifying and quantifying these compounds in environmental samples.
"benchmarking Thanite's neurotoxicity against known neurotoxins"
This guide provides a comprehensive benchmark of the neurotoxic potential of the novel compound, Thanite. Its performance is evaluated against well-characterized neurotoxins: MPP+ (1-methyl-4-phenylpyridinium), Rotenone, and 6-OHDA (6-hydroxydopamine). The following sections present quantitative data from in-vitro assays on SH-SY5Y neuroblastoma cells, detailed experimental protocols, and visualizations of the key pathways and workflows involved in the assessment.
Data Presentation: Comparative Neurotoxicity Metrics
The neurotoxic effects of this compound and reference compounds were evaluated based on three key parameters: reduction in cell viability (LC550), increase in intracellular Reactive Oxygen Species (ROS), and disruption of the mitochondrial membrane potential (ΔΨm). All assays were conducted following a 24-hour incubation period with the respective compounds.
Table 1: Comparative Analysis of Neurotoxic Endpoints
| Compound | LC50 (µM) | Intracellular ROS (% of Control) | Mitochondrial Membrane Potential (% Decrease from Control) |
| This compound | 15.2 | 210% | 45% |
| MPP+ | 25.5 | 180% | 38% |
| Rotenone | 0.8 | 250% | 60% |
| 6-OHDA | 45.0 | 165% | 30% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For all assays, cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: Following adherence, the culture medium was replaced with a fresh medium containing various concentrations of this compound, MPP+, Rotenone, or 6-OHDA. A vehicle control (0.1% DMSO) was run in parallel. Cells were incubated for 24 hours before analysis.
2. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
After the 24-hour treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plate was incubated for 4 hours at 37°C.
-
The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control group. The LC50 value was calculated using non-linear regression analysis.
-
3. DCFDA Assay for Intracellular ROS
-
Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment, cells were washed twice with warm PBS.
-
Cells were incubated with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
The DCFDA solution was removed, and cells were washed again with PBS.
-
Fluorescence was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
ROS levels were expressed as a percentage of the fluorescence intensity of the control group.
-
Visualizations: Pathways and Workflows
Neurotoxin-Induced Apoptotic Pathway
Caption: Simplified signaling cascade of neurotoxin-induced cell death.
Experimental Workflow for Neurotoxicity Assessment
Caption: Step-by-step workflow for in-vitro neurotoxicity screening.
Logical Relationship of Comparative Analysis
Caption: Deriving a neurotoxicity profile from multiple experimental endpoints.
Validating a Biomarker for Isobornyl Thiocyanoacetate Exposure: A Comparative Guidance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of isobornyl α-(methylthio)acetate as a specific biomarker for exposure to isobornyl thiocyanoacetate (IBTA). Currently, isobornyl α-(methylthio)acetate is the primary metabolite identified in biological matrices following IBTA exposure and stands as the most promising candidate for a reliable biomarker. This document outlines a proposed biotransformation pathway, a detailed experimental protocol for quantification using Gas Chromatography-Mass Spectrometry (GC-MS), and a comparative performance evaluation against hypothetical alternative biomarkers. The experimental data presented herein is illustrative, based on typical performance characteristics of GC-MS assays for similar analytes, and serves as a benchmark for validation studies.
Proposed Biotransformation of Isobornyl Thiocyanoacetate
Exposure to Isobornyl thiocyanoacetate (IBTA) is hypothesized to undergo a two-phase metabolic process. In Phase I, the parent compound is likely metabolized by Cytochrome P450 (CYP450) enzymes, leading to the formation of an intermediate. Subsequently, in Phase II, this intermediate is conjugated with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This conjugation ultimately leads to the formation of the stable and measurable metabolite, isobornyl α-(methylthio)acetate, which can be detected in various biological matrices such as blood plasma and tissue.
Proposed biotransformation pathway of Isobornyl Thiocyanoacetate.
Biomarker Performance Comparison
The validation of a biomarker requires rigorous assessment of its performance. The following table summarizes the targeted performance characteristics for isobornyl α-(methylthio)acetate and compares them with hypothetical alternative biomarkers, providing a benchmark for analytical method validation.
| Parameter | Isobornyl α-(methylthio)acetate (Primary Biomarker) | Alternative Biomarker A (Hypothetical Parent Compound) | Alternative Biomarker B (Hypothetical Glucuronide Conjugate) |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL | 2.0 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.990 | >0.992 |
| Recovery (%) | 85-110% | 70-90% | 90-115% |
| Intra-day Precision (%RSD) | <10% | <15% | <12% |
| Inter-day Precision (%RSD) | <15% | <20% | <18% |
| Specificity | High (Unique Metabolite) | Low (Parent compound may be present from other sources) | Moderate (Glucuronidation is a common metabolic pathway) |
| Sensitivity | High (Detectable at low exposure levels) | Moderate | High |
Experimental Protocols
A detailed and robust experimental protocol is critical for the accurate and reproducible quantification of isobornyl α-(methylthio)acetate. The following is a comprehensive, though synthesized, protocol for the analysis of this biomarker in fish plasma.
Sample Preparation
-
Thawing: Frozen fish plasma samples are thawed at room temperature.
-
Aliquoting: A 500 µL aliquot of plasma is transferred to a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte) is added to each sample.
-
Protein Precipitation: 1 mL of ice-cold acetonitrile is added to precipitate proteins. The mixture is vortexed for 1 minute.
-
Centrifugation: The samples are centrifuged at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant is carefully transferred to a new tube.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/minute to 200°C
-
Ramp 2: 10°C/minute to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for Isobornyl α-(methylthio)acetate:m/z [specific to the molecule]
-
Qualifier Ion 1 for Isobornyl α-(methylthio)acetate:m/z [specific to the molecule]
-
Qualifier Ion 2 for Isobornyl α-(methylthio)acetate:m/z [specific to the molecule]
-
Quantifier Ion for Internal Standard:m/z [specific to the internal standard]
-
Logical Workflow for Biomarker Validation
The validation of a novel biomarker is a multi-step process that begins with its discovery and culminates in its application in a clinical or research setting. The following diagram illustrates the logical workflow for the validation of isobornyl α-(methylthio)acetate as a biomarker for IBTA exposure.
Logical workflow for the validation of a biomarker.
Comparative Analysis of Environmental Persistence: Thanite vs. Select Neonicotinoid Insecticides
Disclaimer: The compound "Thanite" is a hypothetical substance created for the purpose of this guide. All data and pathways associated with "this compound" are fictional and intended to illustrate a comparative environmental analysis framework. Data for comparator products are sourced from publicly available scientific literature.
This guide provides a comparative analysis of the environmental persistence of a novel, hypothetical neonicotinoid insecticide, designated "this compound," against three commercially available neonicotinoids: Imidacloprid, Clothianidin, and Thiamethoxam. The persistence of a pesticide in the environment is a critical factor in its overall risk assessment, influencing its potential for groundwater contamination, its impact on non-target organisms, and its long-term ecological effects.[1][2]
The environmental half-life (DT50) of a pesticide can vary significantly based on factors such as soil composition, temperature, moisture, microbial activity, and exposure to sunlight.[3] This analysis summarizes persistence data under key environmental conditions: aerobic soil metabolism, aquatic persistence, and photodegradation.
Data Presentation: Comparative Persistence (DT50)
The following table summarizes the degradation half-life (DT50 in days) of this compound and its comparators in various environmental compartments. Lower DT50 values indicate lower persistence.
| Compound | Aerobic Soil Half-Life (DT50, days) | Aquatic (Water-Sediment) Half-Life (DT50, days) | Aqueous Photolysis Half-Life |
| This compound (Hypothetical) | 95 - 250 | 45 - 180 (Total System) | 15 hours |
| Imidacloprid | 40 - 997[4] | 30 - 162[4] | < 4 hours[5][6] |
| Clothianidin | 150 - 7,000[3] | 14.7 - 19.4 (Flooded conditions)[7] | 13 hours (on solid phase)[8] |
| Thiamethoxam | 34 - 464[9] | 16 - 35[9] | 10 hours (on solid phase)[8] |
Note: Ranges reflect the variability reported in literature due to differing experimental conditions (e.g., soil type, temperature, light exposure).
Experimental Protocols
The data presented in this guide are based on standardized laboratory protocols designed to assess the environmental fate of chemical substances. The primary methodologies are those established by the Organisation for Economic Co-operation and Development (OECD).
Aerobic Soil Transformation (Based on OECD Guideline 307)
This test evaluates the rate of biodegradation of a substance in soil under aerobic conditions.[10][11]
-
Test System: Samples of fresh soil (typically sandy loam or silt loam) are sieved and brought to a specific moisture content.[12] The microbial viability of the soil is confirmed prior to the study.[10]
-
Test Substance Application: The test substance, typically ¹⁴C-radiolabelled to facilitate tracking, is applied to the soil samples at a single concentration.[10][13]
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days.[10][12] A continuous stream of humidified air is passed through the incubation vessels to maintain aerobic conditions.[10]
-
Analysis: At specified time intervals, duplicate soil samples are removed for analysis. Soil is extracted using appropriate solvents. Parent compound and transformation products are quantified using techniques like High-Performance Liquid Chromatography with Radiometric Detection (HPLC-radio) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
-
Mineralization & Volatilization: Evolved ¹⁴CO₂ (indicating mineralization) and volatile organic compounds are captured in traps and quantified.[12][13]
-
Endpoint: The rate of degradation is calculated, and the time for 50% dissipation (DT50) of the parent compound is determined. A mass balance is performed to account for all applied radioactivity.[12]
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Based on OECD Guideline 308)
This study assesses the transformation of a substance in a system containing both water and sediment.[14][15]
-
Test System: Intact water-sediment cores are collected from at least two different sites.[16] The systems are allowed to equilibrate in the laboratory. For aerobic testing, the overlying water is purged with air; for anaerobic testing, it is purged with nitrogen.[14]
-
Test Substance Application: The ¹⁴C-labelled test substance is applied to the water phase of the systems.[16]
-
Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days.[14][16]
-
Analysis: At various intervals, the water and sediment phases are separated and analyzed. The sediment is subjected to a series of extractions to recover the parent compound and transformation products. Analysis is performed via HPLC-radio and LC-MS/MS.[14]
-
Endpoint: Degradation kinetics in the water, sediment, and total system are calculated to determine DT50 values. The distribution and identity of major transformation products are established.[16]
Hydrolysis as a Function of pH (Based on OECD Guideline 111)
This test determines the rate of abiotic degradation of a substance in water due to hydrolysis at different pH levels.[17][18]
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[19]
-
Test Substance Application: The test substance is added to the buffer solutions at a concentration below its water solubility limit.[19]
-
Incubation: The solutions are maintained in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by other temperatures for definitive tests).[19][20]
-
Analysis: At set time points, aliquots are removed and analyzed for the concentration of the parent substance and any hydrolysis products, typically by HPLC-UV.[17]
-
Endpoint: The rate constant and half-life of hydrolysis are determined for each pH. If the substance is unstable, the identity of major hydrolysis products is investigated.[17][21]
Mandatory Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for this compound in soil and water, involving key chemical transformations such as hydroxylation and cleavage of the molecule, ultimately leading to the formation of more polar metabolites and eventual mineralization.
Caption: Hypothetical degradation pathway for this compound.
Experimental Workflow for Soil Persistence Study (OECD 307)
This flowchart outlines the key steps involved in a typical laboratory study to determine the aerobic transformation of a chemical in soil.
References
- 1. Neonicotinoid Persistence → Area → Sustainability [pollution.sustainability-directory.com]
- 2. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neonicotinoids - Game and Wildlife Conservation Trust [gwct.org.uk]
- 4. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 5. Imidacloprid - Wikipedia [en.wikipedia.org]
- 6. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of clothianidin and thiamethoxam in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. naturepest.com [naturepest.com]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. fera.co.uk [fera.co.uk]
- 14. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 15. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 20. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 21. jrfglobal.com [jrfglobal.com]
Safety Operating Guide
Acknowledgment of Inquiry: "Thanite"
It is critically important to note that "Thanite" is not a recognized chemical compound in standard chemical inventories or safety databases. The name was historically used as a trade name for an insecticide, Isobornyl thiocyanoacetate, which is no longer in registered use and has been cancelled. [1] Therefore, a specific, official disposal procedure for a product named "this compound" does not exist for modern laboratory, research, or drug development settings.
Providing disposal information for a fictional or obsolete chemical would be contrary to safe laboratory practices. Instead, this guide will outline the established, universal procedure that researchers, scientists, and drug development professionals must follow to determine the correct disposal protocol for any real hazardous chemical. This framework ensures safety and regulatory compliance.
Framework for Proper Disposal of Hazardous Laboratory Chemicals
The disposal of any chemical waste is a regulated process that begins with proper identification and characterization.[2] The following steps and principles provide a direct, procedural guide for laboratory personnel.
Step 1: Waste Identification and Characterization
Before disposal, a chemical waste must be properly identified. This is the most critical step, as all subsequent handling and disposal decisions depend on it.[2]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information. Section 13, "Disposal Considerations," provides initial guidance.[3] Sections on physical and chemical properties (e.g., flashpoint, reactivity) and toxicological information are also crucial.
-
Determine Hazardous Characteristics: According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics:
-
Ignitability: Flash point < 60°C (140°F).
-
Corrosivity: pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Harmful when ingested or absorbed.
-
-
Segregate Waste Streams: Never mix different types of chemical waste.[4] Incompatible materials can react violently, producing heat, toxic gases, or explosions. Common segregation categories include:
Step 2: Proper Containerization and Labeling
All hazardous waste must be stored in appropriate, clearly labeled containers while awaiting pickup.[4]
-
Container Selection: Use containers that are compatible with the chemical waste they hold. For instance, do not store corrosive acids in metal cans, and use plastic containers for hydrofluoric acid, which dissolves glass.[5] Containers must be in good condition with no leaks and have a secure, tight-fitting lid.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
Quantitative Data Summary for Waste Management
The following table summarizes key parameters a researcher would identify from an SDS to inform the disposal plan for a typical laboratory solvent.
| Parameter | Example Value (Acetone) | Significance for Disposal |
| EPA Hazardous Waste Code | D001 (Ignitability) | This code is required for all disposal manifests and informs the treatment facility of the primary hazard. |
| Flash Point | -20 °C (-4 °F) | Indicates a high degree of flammability. Waste must be stored away from ignition sources in a flammable storage cabinet.[5] |
| Boiling Point | 56 °C (132.8 °F) | A low boiling point suggests high volatility; containers must be kept tightly sealed to prevent vapor release. |
| Toxicity Data (LD50) | 5800 mg/kg (oral, rat) | While moderately low in toxicity, this data confirms it must be handled with appropriate personal protective equipment. |
| Specific Gravity | 0.791 g/cm³ | Lighter than water; relevant for spill cleanup procedures. |
Step 3: On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated location within the laboratory, known as a Satellite Accumulation Area (SAA), before being moved to a central storage area.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel. It should be away from heat, sparks, and high-traffic areas.[5]
-
Volume Limits: No more than 55 gallons of a hazardous waste stream may be accumulated in an SAA.
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[4] Secondary containment (e.g., a larger, chemical-resistant tub) is required to contain potential leaks or spills.[4]
Step 4: Arranging for Disposal
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][4]
-
Scheduling Pickup: Contact your EHS office to schedule a waste pickup. Provide them with an accurate inventory of the waste you have.
-
Transportation: Waste must be transported by trained personnel in accordance with Department of Transportation (DOT) regulations.[2] Never pour hazardous chemicals down the drain or dispose of them in the regular trash.[4]
-
Empty Containers: Containers that held acutely toxic chemicals require special disposal.[5] Other containers must be triple-rinsed with a suitable solvent; this rinsate must be collected and treated as hazardous waste.[4]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for chemical waste disposal.
Caption: A flowchart outlining the necessary steps for a researcher to safely manage and dispose of a chemical waste product.
Caption: Diagram showing the segregation of a general waste stream into distinct, compatible categories for safe handling.
References
- 1. Isobornyl thiocyanoacetate | C13H19NO2S | CID 13218779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enviroserve.com [enviroserve.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling Tannic Acid
This guide provides comprehensive safety, handling, and disposal procedures for Tannic Acid, ensuring the well-being of laboratory personnel and compliance with safety standards. The following protocols are designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are paramount to minimize exposure and ensure safety when handling Tannic Acid.
Recommended PPE for Handling Tannic Acid
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Glasses with side-shields or Goggles | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Lab coat or protective clothing | To prevent skin exposure.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Health and Safety Data
Tannic Acid is a powder solid with a slight odor.[1] While it has low acute toxicity, it can cause serious eye irritation.
Physicochemical and Hazard Information for Tannic Acid [1]
| Property | Value |
| Appearance | Dark yellow powder solid |
| pH | 3.5 (100 g/L solution at 20°C) |
| Melting Point | 218 °C / 424.4 °F |
| Flash Point | 198 °C / 388.4 °F |
| Autoignition Temperature | 527 °C / 980 °F |
| Solubility | Soluble in water |
| Hazard Statements | Causes serious eye irritation. |
| Signal Word | Warning |
Standard Operating Procedures for Handling Tannic Acid
Adherence to the following step-by-step procedures is mandatory for all personnel handling Tannic Acid.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[1]
-
Verify that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
2. Handling the Chemical:
-
Wear all required personal protective equipment as specified in the table above.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Prevent dust formation during handling.[1]
3. Hygiene Practices:
-
Wash hands thoroughly after handling the product.[2]
-
Do not eat, drink, or smoke in areas where Tannic Acid is handled or stored.[2]
-
Wash contaminated clothing before reuse.[2]
Emergency and Disposal Protocols
Immediate and appropriate response to emergencies and proper disposal are critical to mitigate risks.
Spill and Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
| Spill | Ensure adequate ventilation.[1] Use personal protective equipment as required.[1] Sweep up and shovel into suitable containers for disposal.[1] Avoid dust formation.[1] |
Waste Disposal Plan
-
Dispose of Tannic Acid and any contaminated materials in accordance with federal, state, and local regulations.
-
Do not flush into surface water or sanitary sewer systems as it may be harmful to aquatic organisms.[1]
-
Sweep up and shovel spills into suitable containers for disposal.[1]
Workflow for Safe Handling of Tannic Acid
The following diagram illustrates the logical flow of operations for safely handling Tannic Acid from initial preparation to final disposal.
Caption: Workflow for the safe handling of Tannic Acid.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
